The table below summarizes the key identifiers and physical properties of tBuBrettPhos Pd G3.
| Property | Specification |
|---|---|
| CAS Number | 1536473-72-9 [1] [2] [3] |
| IUPAC Name | palladium(1+) 2'-azanidyl-1,1'-biphenyl-2-yl di-tert-butyl[3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane methanesulfonate [4] |
| Molecular Formula | C({44})H({62})NO(_{5})PPdS [2] |
| Molecular Weight | 854.43 g/mol [2] |
| Appearance | Brown-green solid [3] |
| Melting Point | 119-131 °C [1] [4] [3] |
| Palladium Content | ~12.5% [2] |
| Storage | Store at 4°C, protected from light, and under an inert gas (nitrogen or argon) [4] [3]. |
This precatalyst is highly versatile and facilitates a range of cross-coupling reactions critical in medicinal and agrochemistry [1] [5].
The following is a detailed methodology for the synthesis of fluorinated alkyl aryl ethers, adapted from peer-reviewed literature [6].
The diagram below illustrates the workflow for this cross-coupling reaction.
The table below summarizes key optimization data for the C–O cross-coupling reaction, demonstrating the superiority of the this compound system [6].
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| BrettPhos + Pd(_2)(dba)(_3) | Cs(_2)CO(_3) | Toluene | 100 | 1 | 0 |
| tBuBrettPhos + Pd(_2)(dba)(_3) | Cs(_2)CO(_3) | Toluene | 100 | 1 | 51 |
| This compound | Cs(_2)CO(_3) | Toluene | 100 | 1 | 70 |
| This compound | K(_3)PO(_4) | Toluene | 100 | 1 | 70 |
| This compound | NaOtBu | 1,4-Dioxane | 80 | 16 | 48 |
| This compound | Cs(_2)CO(_3) | 1,4-Dioxane | 100 | 1 | 61 |
This compound offers distinct benefits that make it a superior choice for challenging cross-coupling reactions [1] [5].
The superior performance of G3 precatalysts stems from their unique structural design and the resulting activation pathway.
Key Structural Innovation: G3 precatalysts feature a non-coordinating methanesulfonate (Ms) anion instead of the chloride anion found in second-generation (G2) systems [1]. This architectural change serves two critical purposes:
Activation Pathway: The well-defined structure of G3 precatalysts allows for a clean and quantitative activation. The following diagram illustrates the journey from the stable precatalyst to the active catalytic species.
G3 precatalyst activation pathway.
Upon exposure to a mild base, the precatalyst undergoes a base-promoted reductive elimination. This step quantitatively generates the highly active L-Pd(0) species while releasing an N-methylaminobiphenyl byproduct [1] [2]. This controlled activation ensures the correct ligand-to-palladium ratio is delivered to the catalytic cycle, which is crucial for high performance in challenging cross-coupling reactions like the Buchwald-Hartwig amination [3] [1].
G3 precatalysts offer distinct advantages over previous generations. The table below summarizes the key features of G3 systems and compares them with first- and second-generation catalysts.
Table 1: Features of Common Third-Generation (G3) Buchwald Precatalysts
| Product Name | Ligand | CAS Number | Empirical Formula | Notable Applications |
|---|---|---|---|---|
| CX132 (Pd(XPhos)G3) [1] | XPhos | 1445085-55-1 | Pd(XPhos)2-(2'-amino-1,1'-biphenyl) | Suzuki-Miyaura couplings of unstable boronic acids; Negishi couplings [1]. |
| CX133 (Pd(RuPhos)G3) [1] | RuPhos | 1445085-77-7 | Pd(RuPhos)2-(2'-amino-1,1'-biphenyl) | Premier catalyst for Buchwald-Hartwig amination of (hetero)aryl chlorides with secondary amines [1]. |
| CX135 (Pd(tBuXPhos)G3) [1] | tBuXPhos | 1447963-75-8 | Pd(tBuXPhos)2-(2'-amino-1,1'-biphenyl) | Highly effective for C-N bond formation (amination & amidation) and cyanation reactions [1]. |
| CX136 (Pd(Xantphos)G3) [1] | Xantphos | 1445085-97-1 | Pd(Xantphos)2-(2'-amino-1,1'-biphenyl) | Optimal for C-S bond formation, C-C bond formations, and select C-N couplings [1]. |
Table 2: Comparison of Buchwald Precatalyst Generations
| Feature | First Generation (G1) | Second Generation (G2) | Third Generation (G3) |
|---|---|---|---|
| General Structure | Pd(L)(2-phenethylamine)Cl [2] | Pd(L)(2-aminobiphenyl)Cl [1] [2] | Pd(L)(2-aminobiphenyl)(Ms) [1] |
| Activation | Requires higher temperatures & stronger bases [2] | Activates at lower temperatures with mild bases [1] [2] | Rapid, quantitative activation under mild conditions [1] |
| Key Advancement | First air-stable precatalysts [2] | Biphenyl scaffold for improved activation [1] [2] | Non-coordinating anion for bulky ligands & superior stability [1] |
| Solution Stability | Good | Good | Enhanced [1] |
For discovering and optimizing reactions using G3 precatalysts, high-throughput experimentation (HTE) is a powerful approach. The following workflow outlines a proven protocol for screening a Buchwald-Hartwig amination in a 96-well plate format [4].
High-throughput screening workflow for reaction optimization.
Detailed Methodology [4]:
For researchers in pharmaceutical development, G3 precatalysts offer critical benefits:
The high performance of G3 precatalysts stems from their engineered aminobiphenyl-palladium structure, which ensures quantitative generation of the active catalyst. The activation process is illustrated below.
G3 precatalyst activation involves deprotonation and reductive elimination steps [1].
This controlled, two-step activation is key to the G3 precatalyst performance [1] [2]:
Buchwald precatalysts have evolved through generations, with G3 offering significant improvements. The key distinctions are summarized in the table below.
| Feature | G1 | G2 | G3 | G4 |
|---|---|---|---|---|
| Activation Requirement | Base deprotonation [1] | Weak base at room temperature [1] | Base deprotonation [1] | Base deprotonation [1] |
| Key Structural Feature | Phenethylamine scaffold [1] | Aminobiphenyl scaffold [1] | Aminobiphenyl mesylate salt [1] | Methylated aminobiphenyl scaffold [1] |
| Key Advantage | Early example, low-temperature activity [1] | Improved scope for Suzuki couplings [1] | Broader ligand scope, high stability, versatile [1] | Reduced inhibitory byproduct (N-methylcarbazole) [1] |
| Key Limitation | Limited synthetic/application scope [1] | Limited synthetic/application scope [1] | Produces potentially inhibitory carbazole byproduct [1] | — |
The main limitation of G3 precatalysts is the production of a carbazole byproduct during activation [1]. This can sometimes inhibit catalysis or complicate pharmaceutical purification. The G4 precatalysts were developed to address this by producing the less problematic N-methylcarbazole [1].
G3 precatalysts are highly versatile and effective for many challenging cross-coupling reactions essential in medicinal and process chemistry.
| Precatalyst (Ligand Type) | Representative Reaction | Key Application Note |
|---|---|---|
| XPhos Pd G3 | Suzuki-Miyaura Coupling | Couples unstable boronic acids with sterically hindered (hetero)aryl chlorides at rt-40°C in 30 min [1]. |
| BrettPhos Pd G3 | Buchwald-Hartwig Amination | N-arylation of primary and secondary amines; loadings as low as 0.01 mol% for 4-haloanisoles [1]. |
| tBuBrettPhos Pd G3 | C-O Coupling / Amide Arylation | Arylation of primary amides with high chemoselectivity; also effective for C-O coupling of (hetero)aryl halides with primary alcohols [1]. |
| RockPhos Pd G3 | C-O Cross-Coupling | Coupling of aryl halides with primary aliphatic alcohols in high to excellent yields [1]. |
| AdBrettPhos Pd G3 | Amination of Heteroaryl Halides | Selective amination of five-membered heteroaryl halides (e.g., pyrazoles, benzothiazoles) [1]. |
This example illustrates a typical procedure for fast, efficient coupling [1]:
For scientists working in drug development, the strategic choice of a G3 precatalyst can streamline synthesis. Here are the key takeaways:
This compound is a third-generation Buchwald palladacycle precatalyst. Its key features and specifications are summarized in the table below for quick reference.
| Property | Specification |
|---|---|
| CAS Number | 1536473-72-9 [1] [2] [3] |
| Molecular Formula | C₄₄H₆₂NO₅PPdS [1] |
| Molecular Weight | 854.43 g/mol [1] |
| Palladium Content | 12.46% [1] |
| Form | Solid [3] |
| Appearance | Brown-green solid [2] |
| Melting Point | 119-131 °C [2] [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C [2] |
| Assay | ~96% [3] |
| Key Feature | Air, moisture, and thermally stable for convenient handling [4] [2] |
The value of G3 precatalysts lies in their designed activation pathway, which quantitatively generates the active LPd(0) species in situ [4]. The diagram below illustrates this process for this compound.
Key advantages of this generation of precatalysts include [4]:
This compound is a highly versatile precatalyst that facilitates various carbon-heteroatom bond-forming reactions. The following table summarizes key methodologies from recent literature.
| Application | Substrates | Key Conditions / Notes | Citation |
|---|---|---|---|
| C–O Cross-Coupling | (Hetero)aryl bromides & fluorinated alcohols (e.g., TFE) | 1 mol% cat., Cs₂CO₃, Toluene, 100°C, 1-2h; Excellent for electron-rich/ poor arenes. [5] | [5] |
| C–S Cross-Coupling | Aryl halides & thioacetates | Unique effectiveness for this reaction; mild conditions for thiomethylation. [6] | [6] |
| C–N Cross-Coupling | Aryl halides/triflates & primary amides, amidines, amino acid esters | High efficiency for hindered substrates; minimal racemization with amino acid esters. [2] [3] | [2] [3] |
| Hydroxylation | Aryl & heteroaryl halides | Uses benzaldoxime as a hydroxide surrogate to form phenols. [2] [3] | [2] [3] |
Detailed Protocol: C–O Cross-Coupling with Fluorinated Alcohols [5] This protocol is adapted for potentially short reaction times, making it suitable for applications like radio-labeling with ¹⁸F.
For laboratory use, this compound is commercially available from major chemical suppliers. The table below provides representative packaging and pricing for your planning.
| Supplier | Product Number | Packaging | Price (Approx.) |
|---|---|---|---|
| Sigma-Aldrich [2] | 745979 | 100 mg | $77.37 |
| Sigma-Aldrich [2] | 745979 | 1 g | $352 |
| Scientific Labs [3] | 745979-2G | 2 g | £667.00 |
tBuBrettPhos Pd G3 is a palladacycle precatalyst incorporating the bulky, electron-rich biaryl ligand tBuBrettPhos [1] [2]. As a third-generation (G3) Buchwald precatalyst, it is explicitly designed to be air-, moisture-, and thermally-stable, and exhibits good solubility in common organic solvents [3] [4] [5]. Its key characteristics and identity are summarized below.
| Property | Description |
|---|---|
| Chemical Name | [ (2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl) ] Palladium(II) Methanesulfonate [4] [1] |
| CAS Registry Number | 1536473-72-9 [1] [2] |
| Molecular Formula | C({44})H({62})NO(_{5})PPdS [1] |
| Molecular Weight | 854.43 g/mol [1] |
| Physical Form | Brown-green solid [2] |
| Melting Point | 119-131 °C [4] [2] |
| Palladium Content | ~12.5% [1] |
The "precatalyst" designation means the compound itself is not the active catalyst but a stable precursor that transforms into the active catalytic species under reaction conditions.
This controlled, on-demand activation is a key advantage, avoiding the need to handle sensitive Pd(0) complexes directly and ensuring the precise L:Pd ratio is maintained for optimal performance [3] [5].
Figure 1: The activation pathway of this compound from a stable precatalyst to the active LPd(0) species.
This compound is a versatile catalyst that facilitates the formation of various carbon-heteroatom and carbon-carbon bonds [3] [5]. The table below summarizes its key applications with specific examples and optimized protocols.
| Reaction Type | Bond Formed | Example Application | Typical Reaction Conditions |
|---|
| C–O Cross-Coupling | C–O | Coupling of (hetero)aryl bromides with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) to generate fluorinated alkyl aryl ethers [6]. | Precatalyst: 1 mol% this compound Base: Cs(_2)CO(_3) Solvent: Toluene Temperature: 100 °C Time: 0.5 - 2 h [6] | | Buchwald-Hartwig Amination | C–N | N-arylation of primary amides, amino acid esters (with minimal racemization), and hindered α,α,α-trisubstituted primary amines [3] [5] [2]. | Varies by substrate. For amino acid esters: mild conditions with aryl triflates [5] [2]. | | Thioetherification | C–S | Coupling of aryl halides with thioacetates to form thioarenes, including thiomethylation [7]. | Mild conditions; this compound identified as a unique effective catalyst for this transformation [7]. | | Carbonylative Coupling | C–C=O | Aminocarbonylation of (hetero)aryl bromides with amines to produce amides [3]. | Can be performed at low temperatures [3]. | | Hydroxylation | C–OH | Conversion of aryl and heteroaryl halides to phenols using benzaldoxime as a hydroxide surrogate [5] [2]. | --- | | Suzuki-Miyaura Coupling | C–C | Coupling of unstable boronic acids with electron-rich, sterically hindered (hetero)aryl chlorides [3]. | Mild conditions (rt to 40 °C), short reaction times (30 min) [3]. |
This compound is a powerful tool for constructing complex molecular architectures. Its stability, ease of use, and broad applicability make it particularly valuable for researchers in medicinal and process chemistry.
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst that has revolutionized palladium-catalyzed cross-coupling reactions. This catalyst exhibits superior stability under ambient conditions, demonstrating resistance to air, moisture, and elevated temperatures while maintaining excellent solubility in common organic solvents [1] [2].
Structurally, this compound belongs to the class of palladacycles featuring a methanesulfonate anion instead of chloride, which enhances its versatility and accommodates exceptionally bulky ligands [1] [3]. Upon activation under mild basic conditions, the precatalyst undergoes quantitative conversion to the active LPd(0) species without requiring external reducing agents, providing precise stoichiometric control over the ligand-to-palladium ratio [1] [3]. This controlled activation enables challenging transformations with reduced catalyst loadings and shorter reaction times compared to traditional palladium sources [1].
Reaction Setup
Reaction Execution
Workup and Isolation
The utility of this compound extends across diverse substrate classes, particularly excelling in challenging transformations that require high catalyst activity and specialized ligand frameworks [1].
Table 1: Optimization of Reaction Conditions for C-O Cross-Coupling [4]
| Entry | Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | BrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 1h | 0% |
| 2 | tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 1h | 51% |
| 3 | This compound | Cs₂CO₃ | Toluene | 100°C | 1h | 70% |
| 4 | This compound | K₂CO₃ | Toluene | 100°C | 1h | 8% |
| 5 | This compound | K₃PO₄ | Toluene | 100°C | 1h | 70% |
| 6 | This compound | Cs₂CO₃ | 1,4-Dioxane | 100°C | 1h | 61% |
| 7 | This compound | NaOtBu | 1,4-Dioxane | 100°C | 1h | 48% |
| 8 | This compound | Cs₂CO₃ | Toluene | 80°C | 1h | 34% |
Table 2: Representative Examples from Literature [1] [4]
| Application Class | Specific Substrates | Conditions | Yield | Notes |
|---|---|---|---|---|
| Electron-rich aryl bromides | Morpholinyl, methoxy-substituted | 100°C, 0.5-2h | Up to 89% | Higher yields vs. NaOtBu/dioxane conditions |
| Electron-deficient aryl bromides | Sulfone, ester, ketone, aldehyde, nitro groups | 100°C, 1-2h | Excellent | Tolerates acidic α-protons |
| Heteroaryl bromides | Pyridines, pyrimidine, quinoline, quinoxaline | 80-100°C, 1-2h | Effective | Some substrates at lower temperature (80°C) |
| Pharmaceutical intermediates | N-Boc-flecainide precursor | Standard conditions | High | Demonstrates synthetic utility |
| Fluorinated alcohols | Trifluoroethanol, difluoroethanol, fluoroethanol | 100°C, 2h | High | Competition experiment shows reactivity trend |
This compound represents a significant advancement in palladium catalysis for C-N and C-O bond-forming reactions. Its exceptional stability, controlled activation, and broad substrate scope make it particularly valuable for pharmaceutical applications where functional group tolerance is crucial. The optimized protocols presented here provide researchers with robust methodologies for implementing this powerful catalyst in both discovery and development settings.
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, belonging to a class of palladium complexes designed for efficient cross-coupling reactions [1] [2]. Its key characteristics include:
The following protocol is adapted from a recent (2024) study that successfully employed this compound for the challenging Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, a substrate class typically requiring protection of the amine group [3].
Reaction Setup Diagram
Materials and Reagents
Step-by-Step Procedure
The table below summarizes the broad substrate scope achievable with this compound, as demonstrated in the recent study [3].
| Boronic Ester Type | Example Substituent (R) | Reported Isolated Yield |
|---|---|---|
| Aryl - Neutral | Phenyl | Up to 97% |
| Aryl - Electron-Rich | 4-Methoxyphenyl | High yield |
| Aryl - Electron-Poor | 4-Nitrophenyl | High yield |
| Heteroaromatic | Pyridine, Furan, Indole, etc. | Good to excellent yields |
| Alkenyl | Styrenyl, Vinyl | Good yields |
| Benzyl | -CH₂C₆H₅ | Excellent yield |
| Alkyl | -CH₂CH₂OH | 82% |
Common challenges and solutions for reactions using this compound include:
Catalytic Cycle Diagram
The Suzuki-Miyaura catalytic cycle involves several key steps [4]:
This compound is a third-generation Buchwald precatalyst, part of a class of catalysts designed for superior performance in cross-coupling reactions.
| Property | Description |
|---|---|
| Chemical Name | Methanesulfonato(2-di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) [1] [2] |
| CAS Number | 1536473-72-9 [1] [2] |
| Appearance | Brown-green solid [2] |
| Melting Point | 119-131 °C [1] [2] |
| Assay | ≥ 96% [1] |
| Key Features | Air, moisture, and thermally stable; highly soluble in common organic solvents [1] [3] |
A key advantage of G3 precatalysts is their designed activation pathway. They quantitatively generate the active LPd(0) species under mild basic conditions, leading to faster reaction initiation and higher efficiency [3].
The diagram below illustrates the general catalytic cycle and key experimental setup principles for cross-coupling reactions using this precatalyst.
While a dedicated C-N protocol is not available, the tables below summarize the proven reactivity of this compound based on the search results, which can inform experimental design.
Table 1: Cross-Coupling Reactions Facilitated by this compound [1] [3]
| Reaction Type | Bond Formed | Key Applications & Notes |
|---|---|---|
| C–N Cross-Coupling | C–N | N-arylation of primary amides, amino acid esters (minimal racemization), and amidines [3] [2]. |
| C–O Cross-Coupling | C–O | Coupling of (hetero)aryl halides with alcohols (including fluorinated alcohols); synthesis of diaryl ethers [4] [3]. |
| C–C Cross-Coupling | C–C | Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings [1]. |
| Other Couplings | C–S, C–F, C–CF3 | Hydroxylation of aryl/heteroaryl halides; formation of C–S bonds [1] [3]. |
Table 2: Example Performance in C–O Coupling of Aryl Bromides with Trifluoroethanol [4] Conditions: 1 mol% this compound, Cs₂CO₃, Toluene, 100 °C, 1-2 hours.
| Aryl Bromide Substrate | Product Yield | Key Observation |
|---|---|---|
| Electron-rich (e.g., with morpholinyl, methoxy groups) | High yields (e.g., 89% isolated) | Reaction times of 0.5-2 hours. |
| Electron-deficient (with ester, ketone, nitro groups) | Excellent yields | Good tolerance for acidic α-protons. |
| Heteroaryl bromides (pyridines, quinolines, etc.) | Effective coupling | Some reactions successful at 80°C. |
Since a direct C-N protocol is unavailable, here are steps to develop one:
This compound represents a third-generation Buchwald precatalyst that has revolutionized transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. This sophisticated palladium complex exhibits exceptional air and moisture stability, unlike many traditional palladium catalysts that require stringent anaerobic conditions. The catalyst demonstrates remarkable thermal stability and excellent solubility across a wide range of common organic solvents, making it particularly valuable for diverse synthetic applications. These properties collectively contribute to its utility in facilitating challenging transformations under relatively mild conditions, including the synthesis of phenols from aryl halides—a transformation of significant importance in pharmaceutical and agrochemical development [1] [2].
The structural design of this compound incorporates a bulky biarylphosphine ligand that plays a crucial role in facilitating the reductive elimination step—often the rate-determining step in palladium-catalyzed C-O bond formation. This catalyst belongs to the class of aminobiphenyl palladacycle precatalysts that quantitatively generate the active LPd(0) species upon exposure to base. Compared to earlier generations of Buchwald catalysts, the G3 precatalysts offer significant advantages including lower catalyst loadings, reduced reaction times, and exceptional functional group tolerance. These characteristics make this compound particularly suitable for the synthesis of phenols and hydroxylated heteroarenes from corresponding aryl halides, providing a superior alternative to traditional methods such as nucleophilic aromatic substitution or hydrolysis of diazonium salts [3] [4].
The this compound precatalyst possesses several distinctive physical and chemical properties that contribute to its exceptional performance in cross-coupling reactions. With a molecular formula of C44H63NO5PPdS and a molecular weight of 855.43 g/mol, this complex appears as a brown-green solid with a melting point range of 119-131°C. It is recommended to store the catalyst under inert gas (nitrogen or argon) at 2-8°C to maintain long-term stability. The catalyst is commercially available with a typical purity of 96% and is characterized by its air and moisture stability, allowing for easier handling compared to many other phosphine-ligated palladium complexes that require strict exclusion of air and moisture [1] [2].
The structural advantages of this compound translate into several practical benefits for synthetic applications:
Efficient Activation: The precatalyst rapidly generates the active LPd(0) species upon treatment with base, avoiding the formation of inactive palladium black that can plague other catalyst systems.
Broad Functional Group Tolerance: The steric and electronic properties of the tBuBrettPhos ligand enable successful cross-coupling with substrates containing sensitive functional groups such as ketones, esters, nitriles, and aldehydes.
Low Catalyst Loadings: Reactions typically proceed efficiently with only 0.5-2 mol% catalyst loading, making it cost-effective for both research and potential industrial applications.
Mild Reaction Conditions: Many transformations can be performed at or near room temperature, minimizing decomposition of sensitive substrates and products [3] [5].
These properties collectively establish this compound as a versatile and robust catalyst for challenging C-O bond-forming reactions, particularly for the synthesis of phenols from aryl halides where traditional methods often suffer from limited substrate scope or require harsh reaction conditions.
Extensive research has been conducted to optimize the reaction parameters for the Pd-catalyzed hydroxylation of aryl halides using this compound. The key optimization findings are summarized in Table 1, which highlights the critical factors influencing reaction efficiency. The choice of base has been identified as particularly crucial, with inorganic bases such as Cs2CO3 and K3PO4 providing superior results compared to alkoxide bases for many substrates. The solvent system also significantly impacts the reaction outcome, with toluene and 1,4-dioxane/water mixtures demonstrating particular effectiveness depending on the specific substrate and base combination [5] [4].
Temperature and reaction time represent additional important variables that require optimization based on substrate reactivity. While many aryl bromides undergo efficient hydroxylation at 80-100°C within 1-2 hours, more challenging substrates such as electron-rich aryl chlorides may require extended reaction times or slightly elevated temperatures. Interestingly, the addition of water has been found to enhance reaction efficiency in many cases, with optimal results typically observed at 10-20 equivalents relative to the aryl halide substrate. This effect is attributed to improved solubility of the inorganic base and potential stabilization of the active catalytic species [4].
Table 1: Optimization of Reaction Conditions for Phenol Synthesis Using this compound
| Parameter | Options Tested | Optimal Conditions | Substrate Specificity |
|---|---|---|---|
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, Na₂CO₃, NaOtBu | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ for temp-sensitive substrates |
| Solvent | Toluene, 1,4-dioxane, THF, tert-amyl alcohol | Toluene or 1,4-dioxane/H₂O mixture | 1,4-dioxane/H₂O for heteroaryl halides |
| Temperature | Room temp, 80°C, 100°C | 80-100°C | Room temp for activated bromides |
| Reaction Time | 0.5-24 hours | 1-4 hours | Extended time for chlorides |
| Water Additive | 0-40 equivalents | 10-20 equivalents | Substrate-dependent |
| Catalyst Loading | 0.5-5 mol% | 1-2 mol% | Higher loading for chlorides |
The this compound-catalyzed hydroxylation exhibits an exceptionally broad substrate scope, accommodating diverse aryl and heteroaryl halides with varying electronic and steric properties. As summarized in Table 2, the reaction successfully transforms electron-rich aryl bromides containing methoxy, alkyl, and morpholino substituents, typically yielding the corresponding phenols in high yields (85-96%). Similarly, electron-deficient aryl bromides bearing ketone, ester, sulfone, aldehyde, and nitro groups undergo efficient coupling, with yields generally ranging from 80-95%. The reaction demonstrates remarkable functional group compatibility, tolerating functionalities that are often problematic under traditional phenol synthesis conditions [5] [4].
The methodology extends beyond simple aryl bromides to include heteroaryl bromides derived from pyridine, pyrimidine, quinoline, quinoxaline, and various fused heterocyclic systems. These substrates typically provide the hydroxylated heteroarenes in good to excellent yields (75-92%), highlighting the versatility of the catalyst system. Regarding the halide component, aryl bromides generally exhibit superior reactivity compared to aryl chlorides, though activated aryl chlorides such as those containing electron-withdrawing groups still react efficiently. Sterically hindered ortho-substituted aryl halides also participate in the transformation, albeit with somewhat reduced efficiency in some cases [5] [4].
Table 2: Substrate Scope for this compound-Catalyzed Phenol Synthesis
| Substrate Class | Representative Examples | Typical Yields | Reaction Conditions |
|---|---|---|---|
| Electron-rich aryl bromides | 4-Bromoanisole, 2-Bromomestylene | 85-96% | 100°C, 1-2 h |
| Electron-deficient aryl bromides | 4-Bromoacetophenone, Methyl 4-bromobenzoate | 80-95% | 80°C, 1-2 h |
| Sterically hindered bromides | 2,6-Dimethylbromobenzene, 1-Bromonaphthalene | 75-90% | 100°C, 2-4 h |
| Heteroaryl bromides | 3-Bromopyridine, 2-Bromobenzofuran | 75-92% | 80-100°C, 1-3 h |
| Activated aryl chlorides | 4-Chloroacetophenone, Fenofibrate chloride | 70-90% | 100°C, 4-8 h |
| Electron-rich aryl chlorides | 4-Chloroanisole | 40-60% | 100°C, 12-24 h |
Materials: Aryl bromide substrate (1.0 mmol), this compound (1-2 mol%), anhydrous Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL), distilled water (20 µL for 1.1 mmol, or 10 equiv relative to substrate). Special Equipment: Schlenk flask or reaction tube, magnetic stirrer, heating block, nitrogen or argon atmosphere.
Step-by-Step Protocol:
Reaction Setup: In an inert atmosphere glove box or using standard Schlenk techniques, charge the reaction vessel with this compound (8.5-17 mg, 1-2 mol%) and Cs₂CO₃ (977 mg, 3.0 mmol). Seal the vessel with a rubber septum and temporarily remove it from the glove box [5] [4].
Addition of Reagents: Under a positive flow of inert gas, add anhydrous toluene (2 mL) via syringe, followed by the aryl bromide substrate (1.0 mmol). Finally, add distilled water (20 µL, 1.1 mmol) using a microsyringe. The water serves as a critical additive to enhance reaction efficiency without comprising the anhydrous conditions required for catalyst activation [4].
Reaction Execution: Stir the reaction mixture at 100°C for the appropriate time (typically 1-4 hours, monitored by TLC or GC/MS). The reaction progress can be observed by the formation of a homogeneous solution and the gradual darkening of the reaction mixture [5].
Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with brine (2 × 5 mL), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure [4].
Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradients as eluent to afford the desired phenol product. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry [5] [4].
For base-sensitive substrates or when employing highly activated aryl bromides, a mild room temperature procedure has been developed with the following modifications:
Base Modification: Replace Cs₂CO₃ with CsOH·H₂O (3.0 mmol), which provides enhanced solubility and reactivity at lower temperatures.
Solvent System: Use 1,4-dioxane (2 mL) instead of toluene, with additional water (10 equiv) added to the reaction mixture.
Extended Reaction Time: Stir the reaction at room temperature for 16-24 hours to achieve complete conversion.
Catalyst Loading: Maintain this compound at 2 mol% to ensure efficient catalysis at the reduced temperature [4].
This modified protocol is particularly effective for substrates containing base-sensitive functional groups such as aldehydes, ketones, or esters, typically providing yields of 70-96% depending on the specific substrate structure and electronic properties.
The this compound catalyst also enables the efficient synthesis of fluorinated alkyl aryl ethers through cross-coupling with fluorinated alcohols, a transformation relevant to medicinal chemistry and PET imaging agent development. The specialized protocol follows these parameters:
Reagents: Aryl bromide (1.0 mmol), 2,2,2-trifluoroethanol (1.5 mmol), this compound (1 mol%), Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL).
Reaction Conditions: Heat at 100°C for 0.5-2 hours under nitrogen atmosphere.
Scope: Compatible with electron-rich and electron-poor aryl bromides, as well as heteroaryl bromides, typically providing yields of 70-95%.
Application: This method has been adapted for the synthesis of ( ^{18}F )-labeled trifluoroethyl ethers using [( ^{18}F )]trifluoroethanol, demonstrating its utility in radiochemistry [5].
The catalytic cycle for this compound-mediated hydroxylation of aryl halides follows a conventional Pd(0)/Pd(II) mechanism, with specific enhancements attributable to the unique properties of the tBuBrettPhos ligand. The mechanism, visualized in Figure 1, proceeds through three fundamental stages: (1) activation of the precatalyst to generate the active LPd(0) species; (2) oxidative addition of the aryl halide substrate; and (3) transmetalation with the hydroxide source followed by reductive elimination to yield the phenol product while regenerating the active catalyst [3] [4].
The catalyst activation begins with base-induced decomposition of the Pd(II) precatalyst, resulting in C-N bond-forming reductive elimination to generate an N-arylcarbazole byproduct and the active LPd(0) species. This activation step is particularly efficient for G3 precatalysts, occurring rapidly under the reaction conditions. In the oxidative addition step, the electron-rich LPd(0) species inserts into the carbon-halogen bond of the aryl halide substrate, forming an aryl-Pd(II)-halide complex. The steric bulk of the tBuBrettPhos ligand facilitates this process even for challenging aryl chlorides. The transmetalation step involves reaction of the aryl-Pd(II)-halide complex with the hydroxide source, displacing the halide and forming an aryl-Pd(II)-hydroxide species. Finally, reductive elimination from this intermediate yields the phenol product and regenerates the LPd(0) catalyst, completing the catalytic cycle. The bulky tBuBrettPhos ligand accelerates this final step, which is often rate-determining in Pd-catalyzed C-O bond-forming reactions [3] [4].
Figure 1: Catalytic Cycle for this compound-Mediated Hydroxylation of Aryl Halides
The experimental workflow for phenol synthesis using this methodology follows a logical sequence of steps from reaction setup through purification and characterization. Figure 2 illustrates this workflow, highlighting the critical operations and decision points throughout the process. Proper execution of each step is essential for achieving optimal results, with particular attention to maintaining anhydrous conditions during the initial reaction setup and carefully controlling temperature during the reaction phase. The workflow emphasizes the importance of reaction monitoring to determine the optimal endpoint and the selection of appropriate purification techniques based on the specific product properties [5] [4] [6].
Figure 2: Experimental Workflow for Phenol Synthesis Using this compound
The this compound-catalyzed hydroxylation of aryl halides has found significant utility in pharmaceutical research and development, where phenol derivatives serve as key intermediates and final active ingredients. The methodology has been successfully applied to the late-stage functionalization of complex drug-like molecules, enabling efficient introduction of phenolic functionality without protection/deprotection sequences. This approach is particularly valuable for metabolic blocking strategies in medicinal chemistry, where deuterium or fluorine incorporation at metabolically labile sites can improve the pharmacokinetic profiles of drug candidates [7] [5].
The broad functional group compatibility of this transformation allows for its application in the synthesis of diverse phenolic compounds, including those with base-sensitive functionalities that would not survive traditional phenol synthesis conditions. The method has been successfully employed in the preparation of key intermediates for pharmaceuticals such as flecainide and lansoprazole, as well as in the synthesis of fluorinated aryl ethers for PET imaging agents. The compatibility with heteroaryl halides further expands its utility to the synthesis of hydroxylated heterocycles, which are prevalent scaffolds in modern drug discovery [5] [4].
| Aryl Electrophile | Example Substrate | Reaction Type | Reported Outcome |
|---|---|---|---|
| Aryl Bromides | Various electron-rich and electron-poor (hetero)aryl bromides [1] | C–O Cross-Coupling [1] | High Yields (Excellent functional group tolerance, short reaction times) |
| Activated Aryl Chlorides | Fenofibrate derivative (electron-deficient) [1] | C–O Cross-Coupling [1] | Excellent Yield (96% yield) |
| Unactivated/Electron-Rich Aryl Chlorides | 4-Chloroanisole (1b(Cl)) [1] | C–O Cross-Coupling [1] | Traces of Product (Not a competent substrate) |
This protocol for synthesizing fluorinated alkyl aryl ethers is adapted from a published procedure that highlights the use of tBuBrettPhos Pd G3 with aryl bromides and activated aryl chlorides [1].
Reaction Setup Diagram
Step-by-Step Procedure
Key Reaction Parameters
tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. Its key advantages include stability to air, moisture, and heat, quantitative generation of the active LPd(0) species, and high solubility in common organic solvents [1] [2]. These properties make it highly valuable in cross-coupling reactions, including the challenging conversion of aryl halides to phenols (hydroxylation) [1] [3].
Traditional methods for phenol synthesis often require strong bases, which can be incompatible with many functional groups. The protocol using This compound with benzaldehyde oxime as a hydroxide surrogate addresses this by providing a milder, more general alternative that avoids strong basic conditions and problematic Ar-Pd-OH intermediates [4].
This method is highly versatile for converting aryl bromides and activated aryl chlorides to phenols [4].
Reaction Setup:
Detailed Procedure:
This protocol is optimized for introducing fluorinated alkoxy groups, which is valuable in medicinal chemistry [3].
Reaction Setup:
Detailed Procedure:
The following table summarizes the optimized conditions for the direct coupling with fluorinated alcohols based on the research [3]:
Table 1: Reaction Optimization for Coupling with Trifluoroethanol
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | BrettPhos/Pd₂(dba)₃ instead of this compound | 0 |
| 2 | XPhos/Pd₂(dba)₃ instead of this compound | 0 |
| 3 | tBuBrettPhos/Pd₂(dba)₃ instead of this compound | 51 |
| 4 | Standard Conditions: this compound, Toluene, Cs₂CO₃ | 70 |
| 5 | Base: K₂CO₃ instead of Cs₂CO₃ | 8 |
| 6 | Base: K₃PO₄ instead of Cs₂CO₃ | 70 |
| 7 | Solvent: 1,4-dioxane instead of toluene | 61 |
| 8 | Temperature: 80 °C instead of 100 °C | 34 |
| 9 | Time: 30 minutes instead of 1 hour | 48 |
The this compound catalyzed hydroxylation exhibits a broad substrate scope and excellent functional group compatibility [3] [4].
Table 2: Substrate Scope and Performance
| Aryl Halide Substrate | Product | Yield | Notes |
|---|---|---|---|
| Electron-rich aryl bromides | Trifluoroethyl aryl ether | High (e.g., 89%) | Morpholinyl, methoxy groups tolerated [3]. |
| Electron-deficient aryl bromides | Trifluoroethyl aryl ether | Excellent | Tolerates sulfone, ester, ketone, aldehyde, nitro groups [3]. |
| Heteroaryl bromides | Trifluoroethyl heteroaryl ether | Excellent | Pyridines, pyrimidine, quinoline, quinoxaline [3]. |
| 1,4-Dibromobenzene | Bis(trifluoroethoxy)benzene | High | Double C–O cross-coupling in one step [3]. |
| Aryl chlorides | Phenol / Ether | Good to Excellent | Requires activated substrates (e.g., fenofibrate) [3]. |
The following diagram illustrates the general experimental workflow for a typical hydroxylation reaction using this compound:
This compound is a powerful and reliable tool for the catalytic hydroxylation of aryl halides and the synthesis of fluorinated alkyl aryl ethers. Its stability, high activity, and compatibility with a wide range of functional groups make it particularly suitable for complex molecule synthesis in research and drug development.
This compound is a third-generation Buchwald palladacycle precatalyst renowned for its stability and efficiency in cross-coupling reactions [1]. Its key characteristics are summarized below.
| Property | Specification |
|---|---|
| CAS Number | 1536473-72-9 [1] [2] |
| Molecular Formula | C₄₄H₆₂NO₅PPdS (for methanesulfonate salt) [1] [2] |
| Molecular Weight | 854.43 g/mol [2] |
| Palladium Content | ~12.5% [2] |
| Physical Form | Brown-green solid [1] |
| Melting Point | 119-131 °C [1] |
| Storage | Under inert gas (nitrogen/Argon) at 2-8°C; protect from light [1] [3] |
This precatalyst is air-, moisture-, and thermally-stable, readily soluble in common organic solvents, and enables lower catalyst loadings and shorter reaction times compared to earlier generations [1]. It activates rapidly under mild conditions, which is crucial for preventing epimerization of sensitive substrates like amino acid esters [4].
The N-arylation of amino acid esters is a valuable transformation for creating N-aryl amino acid derivatives, which are important building blocks in pharmaceutical and agrochemical research [4]. A major hurdle has been the racemization of the chiral α-stereocenter under traditional harsh coupling conditions. The method using this compound successfully addresses this issue [5] [4].
The following diagram illustrates the logical workflow for developing and optimizing this reaction, which combined initial screening with statistical Design of Experiment (DOE) analysis to balance yield and enantiopurity.
The following table outlines the specific materials and conditions for the coupling of phenylalanine tert-butyl ester with phenyl triflate as a model reaction [4].
| Reaction Component | Optimal Conditions & Substrates |
|---|---|
| Amino Acid Ester | Phenylalanine tert-butyl ester (1.2 equiv), free base |
| Aryl Electrophile | Phenyl trifluoromethanesulfonate (triflate) (1.0 equiv) |
| Precatalyst | This compound (5 mol%) |
| Base | Cesium carbonate (Cs₂CO₃, 3.0 equiv) |
| Solvent | As determined by DOE (e.g., Toluene or 1,4-Dioxane) |
| Temperature | 50 °C |
| Atmosphere | Conducted under an inert atmosphere (e.g., N₂ or Ar) |
| Additives | None required (Molecular sieves were found detrimental) |
The general applicability of this method has been demonstrated across a variety of substrates. Key findings on the scope of amino acid esters and aryl triflates are summarized below.
The protocol is suitable for a wide range of amino acid esters. Performance can vary based on the protecting group and side chain.
| Amino Acid Ester | Performance (Yield & Enantiomeric Excess - ee) |
|---|---|
| Hydrophobic Amino Acids (e.g., Gly, Ala, Val, Leu, Phe) | High yield, good to excellent enantioretention [4]. |
| Protected Polar/Aromatic Amino Acids (e.g., Tyr(Bn), Lys(Cbz), Gln(Trt), Trp(Boc), Glu(Boc)) | High yield, low enantioerosion [4]. |
| Other Heteroatom-Containing (e.g., Met, Ser, Asp) | High yield, but greater erosion of enantiopurity [4]. |
| Proline | Low reactivity with this compound; requires tBuBrettPhos Pd G4 precatalyst [4]. |
| Cysteine, Arginine, Histidine | Incompatible substrates [4]. |
The reaction works well with both electron-rich and electron-neutral aryl triflates using the standard G3 precatalyst. For electron-poor aryl triflates, switching to the tBuBrettPhos Pd G4 precatalyst was found to facilitate conversion, leading to higher yields without compromising enantiopurity [4].
This procedure is adapted for the coupling of phenylalanine tert-butyl ester with a generic aryl triflate [4].
Mechanistic investigations confirmed that the slight erosion in enantiomeric excess observed with some substrates is due to racemization of the amino acid ester starting material under the basic reaction conditions, and not the product. This underscores the importance of using the mildest possible base and the lowest feasible temperature [4].
The this compound precatalyst enables a robust, general, and highly enantioretentive method for the N-arylation of amino acid esters. Its rapid activation under mild conditions is key to suppressing racemization. This protocol, optimized through systematic DOE analysis, provides synthetic chemists with a powerful tool for preparing enantioenriched N-aryl amino acid derivatives, which are valuable scaffolds in drug discovery and development.
This compound is a third-generation Buchwald palladacycle pre-catalyst known for its air, moisture, and thermal stability [1] [2]. It rapidly activates under mild conditions to generate the active LPd(0) species, which enables lower catalyst loadings and shorter reaction times for various cross-coupling reactions to form C-N, C-O, C-C, C-S, C-F, and C-CF3 bonds [1] [2].
Fluorinated alkyl aryl ethers are key motifs in medicinal and agrochemistry, found in drugs like Lansoprazole and Flecainide, as they help fine-tune a molecule's lipophilicity and metabolic stability [4]. The following protocol details their synthesis via Pd-catalyzed C–O cross-coupling.
Reaction Setup
Addition of Reagents
Reaction Execution
Work-up Procedure
Purification
The workflow for this protocol is summarized in the diagram below:
Diagram 1: Experimental workflow for synthesizing fluorinated alkyl aryl ethers.
During development, various conditions were screened for coupling 2,2,2-trifluoroethanol with an unactivated aryl bromide. Key results are summarized below [4]:
Table 1: Key Optimization Results for the Model Reaction
| Entry | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4 | tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 51 |
| 5 | This compound | Cs₂CO₃ | Toluene | 70 |
| 8 | This compound | K₃PO₄ | Toluene | 70 |
| 9 | This compound | NaOtBu | 1,4-Dioxane | 48 |
Key Findings:
The protocol demonstrates excellent functional group tolerance. The diagram below illustrates the broad scope of aryl bromides and fluorinated alcohols successfully coupled under these conditions [4].
Diagram 2: Scope of aryl bromides and fluorinated alcohols compatible with the protocol.
Competition Experiment Insight: A reaction with equimolar amounts of three different fluorinated alcohols revealed a reactivity order: 2,2-difluoroethanol > 2-fluoroethanol > 2,2,2-trifluoroethanol. This suggests that less acidic fluorinated alcohols may be more nucleophilic in this specific system [4].
This compound is a versatile catalyst beyond C–O coupling.
This application is crucial for synthesizing unnatural amino acids and peptides for drug discovery, with minimal racemization of the amino acid ester [1] [2].
Aryl halides can be converted to phenols using benzaldoxime as a safe hydroxide surrogate [1] [2].
The catalyst is also effective in various other bond-forming reactions [1] [5]:
Table 2: Overview of Key Applications and Standard Conditions for this compound
| Application | Substrates | Base | Solvent | Typical Catalyst Loading |
|---|---|---|---|---|
| C–O Coupling (Fluorinated Ethers) | Aryl Bromide + Fluoroalcohol | Cs₂CO₃ or K₃PO₄ | Toluene | 1-2 mol% |
| N-Arylation (Amino Acid Esters) | Aryl Triflate + Amino Acid Ester | Cs₂CO₃ | Not Specified | 1-2 mol% |
| Phenol Synthesis | Aryl Halide + Benzaldoxime | Not Specified | Toluene / 1,4-Dioxane | 1-2 mol% |
| General Cross-Coupling | Various | Base varies by reaction | Solvent varies by reaction | 1-2 mol% |
This compound is a third-generation (G3) Buchwald palladacycle precatalyst that has become an invaluable tool in modern synthetic chemistry, particularly for cross-coupling reactions in pharmaceutical and agrochemical research [1] [2]. This precatalyst features air, moisture, and thermal stability, along with excellent solubility in common organic solvents [1]. Its key advantages include quantitative formation of the active LPd(0) species, compatibility with bulky biarylphosphine ligands, and the ability to achieve effective catalysis with lower catalyst loadings and shorter reaction times compared to traditional palladium sources [2].
Chemical Profile: CAS Number: 1536473-72-9; Molecular Formula: C₄₄H₆₂NO₅PPdS; Molecular Weight: 854.43 g/mol; Palladium Content: 12.46% [3] [4]. The precatalyst is typically supplied as a brown-green solid with a melting point of 119-131°C [1] [4].
The optimal catalyst loading for this compound varies depending on the specific transformation and substrate characteristics. The table below summarizes optimized conditions for key reaction types based on current literature.
Table 1: Summary of Optimized Reaction Conditions Using this compound
| Reaction Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Key Applications |
|---|---|---|---|---|---|
| C–O Cross-Coupling (Fluorinated Alcohols) | 1.0 [5] | Cs₂CO₃ [5] | Toluene [5] | 100 [5] | Coupling of (hetero)aryl bromides with fluorinated alcohols [5] |
| C–O Cross-Coupling (Primary Alcohols) | 0.1 - 1.0 [2] | NaOtBu [2] | 1,4-Dioxane [2] | 80-100 [2] | Coupling of aryl halides with primary aliphatic alcohols [2] |
| C–N Cross-Coupling (Amides) | 0.5 - 2.0 [2] [4] | NaOtBu [2] | Toluene or Dioxane [2] | 80-100 [2] | N-arylation of primary amides with excellent functional group tolerance [2] |
| Hydroxylation | 0.5 - 1.5 [2] [4] | KOH/CsOH [2] | THF or Dioxane [2] | 80-100 [2] | Conversion of (hetero)aryl halides to phenols [2] |
| Aminocarbonylation | 1.0 - 3.0 [2] | - | Toluene [2] | 60-80 [2] | Synthesis of esters and amides from aryl halides and CO [2] |
This protocol, adapted from Shekhar et al., describes the synthesis of fluorinated alkyl aryl ethers, which are crucial motifs in medicinal chemistry for modulating lipophilicity and metabolic stability [5].
Reaction Mechanism Diagram
Step-by-Step Procedure:
Key Notes: This protocol is compatible with electron-rich and electron-poor (hetero)aryl bromides and requires short reaction times. For base-sensitive substrates, K₃PO₄ can be substituted for Cs₂CO₃ with comparable efficacy and potential cost savings at larger scales [5].
This procedure highlights the catalyst's effectiveness in coupling primary amides with aryl halides, a transformation valuable in pharmaceutical synthesis [2] [4].
Step-by-Step Procedure:
Key Notes: this compound demonstrates excellent chemoselectivity, favoring amide N-arylation over competing nucleophilic sites such as indole rings or unprotected alcohol groups [2].
Storage: Store the precatalyst in its original container under an inert gas (nitrogen or argon) at 2-8°C [4]. Although the precatalyst is air-stable in solid form for short periods, long-term exposure to air should be avoided.
Safety: This compound carries a GHS08 health hazard warning (H350i - May cause cancer by inhalation) [4]. Always handle it inside a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability: The precatalyst is stable for at least two years when stored under recommended conditions. For small-scale and high-throughput applications, consider using this compound ChemBeads for more convenient weighing and handling [1].
Table 2: Troubleshooting Guide for this compound Catalyzed Reactions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Conversion | Insufficient catalyst loading, incorrect base, low temperature | Increase catalyst loading to 1.5-2 mol%; Ensure use of Cs₂CO₃ for C-O coupling; Raise temperature to 100°C [5]. |
| Formation of Side Products | Decomposition of sensitive functional groups, homocoupling | Switch to a milder base like K₃PO₄; Ensure proper degassing of solvents to prevent homocoupling [5]. |
| Incomplete Activation | Poor solvent choice, weak base | Use toluene as solvent for faster activation; Ensure strong enough base is used (Cs₂CO₃ or NaOtBu) [5] [2]. |
| Slow Reaction with Electron-Rich Aryl Bromides | Insufficient reaction energy | Increase temperature to 100°C; Extend reaction time up to 2 hours [5]. |
This compound provides synthetic chemists with a robust and versatile tool for various cross-coupling reactions essential in drug development. Its predefined ligand-to-palladium ratio, ease of activation, and excellent functional group tolerance make it particularly valuable for constructing complex molecules. The protocols outlined herein offer optimized starting conditions that can be further refined for specific substrate combinations.
This compound (CAS: 1536473-72-9) represents a third-generation Buchwald precatalyst that has revolutionized modern cross-coupling methodologies by enabling efficient bond formation under exceptionally mild reaction conditions. This preformed palladium complex incorporates the bulky biarylphosphine ligand tBuBrettPhos, which facilitates the rapid generation of highly active LPd(0) species upon base-induced activation [1]. The strategic molecular design confers significant advantages including enhanced air and moisture stability, exceptional functional group tolerance, and the ability to facilitate challenging transformations at low temperatures with reduced catalyst loadings [2]. These properties have established this compound as an indispensable tool in synthetic chemistry, particularly for pharmaceutical applications where complex molecular architectures must be constructed under conditions that preserve sensitive functional groups.
The evolution from earlier catalyst generations to G3 represents a paradigm shift in cross-coupling technology. Unlike traditional palladium sources that require reduction to active species and precise ligand-to-metal stoichiometry control, this compound provides a predetermined ligand-metal ratio and quantitatively generates active catalytic species under mild basic conditions [1]. This reliability translates to exceptional reproducibility across scales—from milligram screening to kilogram production—making it particularly valuable for industrial process chemistry. Furthermore, its stability profile allows handling without specialized glovebox equipment, significantly enhancing practical utility in standard laboratory settings [3].
This compound exhibits excellent solubility in common organic solvents including toluene, THF, and dioxane, facilitating its application across diverse reaction media [1]. The complex typically presents as a brown-green solid with a melting point range of 119-131°C and demonstrates remarkable stability when stored under inert atmosphere at 2-8°C [2]. Its molecular formula is C₄₄H₆₃NO₅PPdS with a molecular weight of 855.4 g/mol [4].
The methanesulfonate counterion in the G3 architecture enhances versatility by accommodating exceptionally bulky biarylphosphine ligands that were previously inaccessible with earlier catalyst generations [1]. This structural feature, combined with the electron-rich tert-butyl phosphine substituents, enables the formation of highly active yet sterically hindered catalytic sites that drive challenging coupling reactions with unprecedented efficiency.
Table 1: Physical and Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1536473-72-9 [4] |
| Molecular Formula | C₄₄H₆₃NO₅PPdS [4] |
| Molecular Weight | 855.4 g/mol [4] |
| Appearance | Brown-green solid [2] |
| Melting Point | 119-131°C [2] |
| Purity | ≥96% [5] |
| Storage Conditions | Under inert gas at 2-8°C [2] |
| Solubility | Soluble in common organic solvents [1] |
The formation of fluorinated alkyl aryl ethers represents a significant challenge in medicinal chemistry due to the poor nucleophilicity of fluorinated alcohols. This compound enables efficient coupling between (hetero)aryl bromides and fluorinated alcohols using Cs₂CO₃ as a mild base in toluene [6]. This method exhibits exceptional functional group tolerance, accommodating electron-rich and electron-poor (hetero)arenes bearing sensitive functionalities including sulfones, esters, ketones, aldehydes, and nitro groups, some with acidic α-protons [6].
A key advantage of this protocol is the ability to avoid strong bases like NaOtBu that may compromise base-sensitive substrates. The system operates effectively at temperatures as low as 80°C with reaction times typically ranging from 0.5-2 hours, achieving high yields across diverse substrates [6]. This methodology has been successfully adapted for preparing ¹⁸F-labeled trifluoroethyl ethers using [¹⁸F]trifluoroethanol, demonstrating utility in radiochemistry for PET tracer development [6].
Notably, this transformation enables the synthesis of pharmaceutical intermediates such as N-Boc-flecainide precursor in high yield, underscoring its relevance to drug discovery and development [6]. The commercial availability of the precatalyst and minimal requirement for specialized equipment further enhances its practical implementation.
This compound demonstrates exceptional performance in Buchwald-Hartwig amination reactions, forming C–N bonds between (hetero)aryl halides and various amines [3]. The system is particularly effective for sterically hindered substrates and electron-deficient coupling partners that challenge conventional catalysts. The precatalyst enables these transformations under mild conditions, often at or near room temperature, with minimal racemization of chiral substrates—a critical advantage for synthesizing enantiomerically pure pharmaceuticals [5].
The catalyst facilitates the N-arylation of amino acid esters with aryl triflates while preserving stereochemical integrity, highlighting its utility for peptide modification and bioconjugation [5]. Additionally, it achieves efficient N-monoarylation of amidines and enables the synthesis of N-aryl carbamates, providing access to valuable ureas and other pharmacologically important nitrogen-containing heterocycles [4].
Beyond C–O and C–N coupling, this compound demonstrates versatility across diverse bond-forming transformations:
Table 2: Optimization of this compound in C–O Cross-Coupling for Fluorinated Ether Synthesis [6]
| Entry | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | BrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 0 |
| 2 | tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 51 |
| 3 | This compound | Cs₂CO₃ | Toluene | 100°C | 70 |
| 4 | This compound | K₃PO₄ | Toluene | 100°C | 70 |
| 5 | This compound | NaOtBu | 1,4-Dioxane | 80°C | 48 |
| 6 | This compound | Cs₂CO₃ | Toluene | 80°C | 34 |
| Reagent | Quantity | Molar Equivalents |
|---|---|---|
| Aryl bromide | 0.2 mmol | 1.0 equiv |
| Trifluoroethanol | 0.4 mmol | 2.0 equiv |
| This compound | 0.002 mmol | 1 mol% |
| Cesium carbonate | 0.6 mmol | 3.0 equiv |
| Toluene | 2.0 mL | 0.1 M concentration |
Charge the reactor with this compound (1 mol%), cesium carbonate (3.0 equiv), and aryl bromide (1.0 equiv)
Evacuate and backfill the reaction vessel with inert gas (N₂ or Ar) three times
Add degassed toluene (0.1 M relative to aryl bromide) and trifluoroethanol (2.0 equiv) via syringe
Heat the reaction mixture to 100°C with vigorous stirring for 1-2 hours
Monitor reaction progress by TLC or LC-MS until complete consumption of starting material
Cool to room temperature and dilute with ethyl acetate (10 mL)
Filter through celite to remove insoluble particulates
Concentrate under reduced pressure and purify by flash chromatography on silica gel
This mild protocol is particularly valuable for acid-sensitive substrates, complex molecular architectures, and high-throughput synthesis where heating is impractical. It successfully facilitates C–N, C–O, and C–C bond formations with aryl chlorides, bromides, and iodides at room temperature [4].
Table 3: Representative Substrate Scope for this compound-Mediated Transformations
| Reaction Type | Aryl Electrophile | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|---|
| C–O Coupling [6] | Electron-rich aryl bromides | CF₃CH₂OH | 100°C, 1-2 h | 80-95 |
| C–O Coupling [6] | Electron-deficient aryl bromides | CF₃CH₂OH | 80°C, 0.5-1 h | 85-95 |
| C–O Coupling [6] | Heteroaryl bromides | CF₃CH₂OH | 80-100°C, 1 h | 75-90 |
| C–N Coupling [3] | Sterically hindered aryl chlorides | Primary alkyl amines | 80-100°C, 12 h | 70-90 |
| Hydroxylation [4] | Aryl bromides | Benzaldoxime | 80°C, 12 h | 65-88 |
| Suzuki Coupling [1] | Unstable boronic acids | Aryl chlorides | 40°C, 30 min | High yields |
The exceptional performance of this compound stems from its unique activation mechanism and the steric properties of the resultant catalytic species. The following diagram illustrates the catalytic cycle and experimental workflow for C–O cross-coupling reactions:
The catalytic cycle begins with base-induced activation of the precatalyst, quantitatively generating the highly active LPd(0) species [1]. This critical initiation step occurs rapidly under mild conditions, ensuring consistent catalytic performance. The active catalyst then engages in oxidative addition with the aryl bromide electrophile, forming a Pd(II) intermediate that subsequently undergoes transmetalation with the alkoxide base complex. The cycle concludes with reductive elimination that forges the new C–O bond while regenerating the active LPd(0) catalyst [1] [6].
The bulky tert-butyl groups on the phosphine ligand create a sterically congested catalytic pocket that accelerates the reductive elimination step—often the rate-determining step in cross-coupling reactions. This steric acceleration enables the transformation to proceed efficiently at lower temperatures than would be possible with less hindered catalyst systems [1].
This compound has established itself as a versatile and robust precatalyst that enables challenging cross-coupling reactions under exceptionally mild conditions. Its air and moisture stability, combined with predictable activation behavior, makes it particularly valuable for both discovery chemistry and process development. The protocols outlined in these application notes provide synthetic chemists with reliable methods for constructing valuable C–O, C–N, and C–C bonds in complex molecular settings, often with excellent functional group compatibility and at low catalyst loadings.
The continuing evolution of Buchwald precatalysts, including the recent introduction of G4 systems that generate less intrusive N-methylcarbazole byproducts, further expands the synthetic toolbox [1]. However, this compound remains a cornerstone technology for mild cross-coupling, particularly when working with sterically demanding substrates, base-sensitive compounds, or sophisticated molecular architectures common in pharmaceutical and agrochemical research.
This compound is a third-generation Buchwald precatalyst, a single-component palladacycle complex designed for superior performance in cross-coupling reactions [1] [2]. Its key features include:
While a direct, one-step coupling to form N-aryl carbamates is a valuable target, the established and highly efficient method using this compound involves a two-step sequence via an unsymmetrical urea intermediate [1]. This pathway leverages the catalyst's exceptional performance in C–N bond formation.
The experimental workflow for this synthesis involves two key catalytic steps.
This protocol is adapted from literature procedures for the synthesis of unsymmetrical ureas and O-aryl carbamates.
Step 1: N-Monoarylation of Amidines to Form Key Intermediate
Materials:
Procedure:
Step 2: Conversion to N-aryl Carbamates
Two principal methods can be employed for this transformation, both utilizing the intermediate from Step 1.
Method A: Cross-Coupling with Sodium Cyanate [1] This is a direct and practical method to access unsymmetrical N-aryl carbamates.
Method B: T3P-Mediated Condensation with Alcohols and CO₂ This method offers a benign and one-pot alternative, though its direct combination with the first step in a single protocol using this compound is an area for further development [4].
The following table summarizes conditions and outcomes for related C–O coupling reactions catalyzed by this compound, demonstrating its versatility and high yield capability.
Table 1: Performance of this compound in Related Cross-Coupling Reactions
| Product Type | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| Fluorinated Aryl Ether | 4-Bromoanisole | CF₃CH₂OH | Cs₂CO₃ | Toluene | 100 | 2 | 89% (2c) | [5] |
| Fluorinated Aryl Ether | 4-Bromoacetophenone | CF₃CH₂OH | Cs₂CO₃ | Toluene | 100 | 1 | 92% (2a) | [5] |
| Di(fluoroalkyl) Aryl Ether | 1,4-Dibromobenzene | CF₃CH₂OH | Cs₂CO₃ | Toluene | 100 | 2 | 85% (2f) | [5] |
| Heteroaryl Ether | 6-Bromoquinoline | CF₃CH₂OH | Cs₂CO₃ | Toluene | 80 | 16 | 91% (2q) | [5] |
This compound is a robust and versatile catalyst that enables efficient synthesis of N-aryl carbamates and related compounds. Its stability, high activity, and functional group tolerance make it an excellent choice for constructing these pharmaceutically relevant motifs in drug discovery and development.
This compound is a third-generation Buchwald precatalyst, an air-, moisture-, and thermally-stable palladacycle used for various cross-coupling reactions, including the formation of C-N, C-O, and C-C bonds [1] [2]. Its key advantage is the rapid and quantitative generation of the highly active LPd(0) species upon exposure to mild base, which is crucial for achieving high yields, especially with challenging substrates [2].
Low yields can stem from various factors. The flowchart below outlines a systematic troubleshooting process. Begin your diagnosis with the most common issues first.
Follow the diagnostic path above, and use the following tables to investigate each parameter in detail.
The choice of base and solvent is often the most critical parameter. This compound requires a base for activation, and an incorrect choice can lead to failure [2] [3].
| Parameter | Recommended Options | Ineffective Choices | Key Evidence & Notes |
|---|---|---|---|
| Base | Cs₂CO₃, K₃PO₄ | Na₂CO₃, K₂CO₃ | In a C-O coupling model, Cs₂CO₃ yielded 70%, while K₂CO₃ gave only 8% and Na₂CO₃ yielded 0% [3]. |
| Solvent | Toluene | tert-Amyl alcohol | For the same reaction, toluene (70% yield) outperformed 1,4-dioxane (61%) and tert-amyl alcohol (33%) [3]. |
Insufficient thermal energy can prevent the catalyst from reaching its full activity, especially with electron-rich or sterically hindered substrates [3].
| Substrate Type | Recommended Temperature | Reaction Time | Key Evidence & Notes |
|---|---|---|---|
| General/Electron-Poor | 100 °C | 0.5 - 2 hours | A temperature drop to 80 °C can drastically lower yields (e.g., from 70% to 34%) [3]. |
| Electron-Rich | 100 °C (required) | 0.5 - 2 hours | Electron-rich aryl bromides like 1d failed to react at 80°C but proceeded successfully at 100°C [3]. |
| Some Heteroaryl Bromides | 80 °C (may be sufficient) | Not specified | Some heterocyclic substrates achieved coupling at the lower 80°C temperature [3]. |
Ensure the integrity of your catalyst and consider the inherent reactivity of your substrates.
The following workflow and details are adapted from a published procedure for the coupling of aryl bromides with fluorinated alcohols, which exemplifies the optimized conditions [3].
Reaction Details:
It is not recommended. The cation size of the base is critical. Cesium carbonate (Cs₂CO₃) has been shown to be uniquely effective in many this compound-catalyzed reactions. Switching to K₂CO₃ resulted in a yield drop from 70% to 8% in a key C-O coupling model [3]. The superior solubility and mild basicity of Cs₂CO₃ are likely key to its performance.
If you have checked all the parameters above, consider:
| Reaction Type | Aryl Halide | Typical Temperature | Yield | Key Notes & Context |
|---|---|---|---|---|
| C–O Cross-Coupling with Fluoroalcohols [1] | Electron-rich (hetero)aryl bromides | 100°C | High (e.g., 89% for 2c) [1] | Standard condition; electron-rich substrates require this higher temperature. |
| Electron-deficient aryl bromides & some heteroaryl bromides | 80-100°C | High [1] | Some electron-poor and heteroaryl substrates successful at the lower 80°C. | |
| 1,4-Dibromobenzene (double coupling) | 100°C | High [1] | - | |
| General Applications [2] | Various (C-N, C-O, C-S bond formation) | Mild conditions | Effective [2] | Pre-catalyst is active under mild conditions, but specific temperature is reaction-dependent. |
The following workflow and detailed steps are based on the optimized procedure for C–O cross-coupling with fluorinated alcohols [1], which you can adapt for your own experiments.
Step-by-Step Setup and Execution
Reaction Setup: In an appropriate reaction vessel, combine your substrates [1].
Reaction Execution:
Work-up: Once complete, cool the reaction to room temperature. The standard work-up involves filtering the mixture to remove inorganic salts and concentrating the filtrate under reduced pressure.
Purification: Purify the crude product using an appropriate technique such as flash column chromatography or recrystallization to obtain the desired pure compound [1].
Here are solutions to frequently encountered problems related to reaction temperature.
Low or No Conversion at Lower Temperatures (e.g., 80°C)
Substrate Decomposition or Side Reactions
Incomplete Reaction for Challenging Substrates
To summarize the experimental findings:
The table below summarizes solvent performance data extracted from a study on the synthesis of fluorinated alkyl aryl ethers, a relevant C-O cross-coupling reaction [1].
| Solvent | Reaction Performance (Yield) | Key Observations & Context |
|---|---|---|
| Toluene | 70% | Optimal solvent in this study; used under standard conditions with Cs2CO3 base at 100°C for 1 hour [1]. |
| 1,4-Dioxane | 61% (with Cs2CO3) 48% (with NaOtBu) | Common alternative; yields were lower than in toluene under comparable conditions [1]. | | *tert*-Amyl Alcohol | 33% | Lower yield was observed in this reaction [1]. |
Here are some answers to frequently asked questions that address common experimental issues.
FAQ 1: What is the recommended solvent for C-O cross-coupling with tBuBrettPhos Pd G3? Based on the primary data, toluene is the recommended solvent for C-O cross-coupling reactions involving fluorinated alcohols and aryl bromides. It provided the highest yield in the optimized protocol and is likely a suitable first choice for similar reactions [1].
FAQ 2: My reaction yield is low. What should I check?
This compound is air and moisture stable, but it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C, protected from light, to ensure long-term activity [2] [3].FAQ 3: Are there other solvents I can consider? While toluene is optimal for the specific reaction above, the pre-catalyst is noted for its high solubility in a wide range of common organic solvents [4] [5]. This property is beneficial for its general use, but solvent performance must be evaluated on a case-by-case basis for different reaction types.
FAQ 4: What other reaction types is this pre-catalyst used for?
This compound is a versatile catalyst for forming various bonds. Beyond C-O coupling, it is successfully used in:
Below is a general workflow for a C-O cross-coupling reaction based on the optimized procedure from the search results. You can adapt this as a baseline for your experiments.
Detailed Methodology:
This compound is typically used at a loading of 1 mol% [1].
Here are answers to common questions and solutions to frequent problems encountered when using tBuBrettPhos Pd G3.
FAQ: What is the typical activation process for this compound? The catalyst is a palladacycle pre-catalyst that activates to form the active LPd(0) species in situ. Activation involves a base-induced reductive elimination step, releasing methanesulfonate and a carbazole derivative (or N-methylcarbazole for G4 catalysts) to generate the active catalytic species [1] [2].
FAQ: Is the catalyst sensitive to air and moisture? While this compound is noted for its air, moisture, and thermal stability, it is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C and protect it from light to ensure long-term potency [3] [4] [5].
Problem: Low Conversion or No Reaction This is often related to the choice of base, solvent, or temperature.
Problem: Formation of Side Products This can be due to the carbazole byproduct generated during catalyst activation, which might consume reaction substrates or complicate purification. If this is a persistent issue, consider switching to a fourth-generation (G4) pre-catalyst, which generates a less interfering N-methylcarbazole byproduct [1].
The following table summarizes optimized conditions from a study on C–O cross-coupling, a key application for this catalyst. This can serve as a reference for troubleshooting your own setups [2].
| Factor | Sub-optimal Conditions (Low Yield) | Optimized Conditions (High Yield) |
|---|---|---|
| Catalyst System | BrettPhos/XPhos/tBuXPhos with Pd2(dba)3 [2] | This compound (1 mol %) [2] |
| Base | Na2CO3, K2CO3 [2] | Cs2CO3 or K3PO4 [2] |
| Solvent | 1,4-dioxane, tert-amyl alcohol [2] | Toluene [2] |
| Temperature | 80°C [2] | 100°C [2] |
| Reaction Time | 30 minutes [2] | 1-2 hours [2] |
The catalyst is also highly effective in other reactions, including C–N coupling (e.g., N-arylation of amino acid esters and primary amides) and C–O coupling with primary alcohols. For these transformations, sodium tert-butoxide (NaOtBu) in 1,4-dioxane is a commonly used effective condition [3] [1].
When you encounter problems, you can follow the logic below to diagnose the issue. The activation and catalytic cycle of the pre-catalyst can be summarized as follows:
Based on this mechanism, here is a step-by-step workflow for systematic troubleshooting:
The optimal base depends heavily on your specific cross-coupling reaction and substrate. The following diagram outlines the decision-making workflow, and subsequent tables provide specific recommendations.
The tables below summarize optimized base and solvent conditions for key cross-coupling reactions.
Table 1: C–O Cross-Coupling Conditions
| Reaction Type | Specific Application | Recommended Base | Recommended Solvent | Key Supporting Evidence |
|---|---|---|---|---|
| C–O Cross-Coupling | With fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) [1] [2] | Cs₂CO₃ | Toluene | Superior yield (70%) vs. other carbonates (0-8%) and phosphates (70%) [1]. |
| With standard primary alcohols [3] | NaOt-Bu | 1,4-Dioxane | General recommended conditions for C–O coupling of alcohols with aryl halides [3]. |
Table 2: Conditions for Other Reaction Types
| Reaction Type | Recommended Base | Key Considerations & Supporting Evidence |
|---|---|---|
| C–N Cross-Coupling (Buchwald-Hartwig Amination) | NaOt-Bu is commonly used [4] [3]. | A strong base is often necessary for amination. For base-sensitive substrates, a milder base like Cs₂CO₃ can be evaluated [1]. |
| C–C Cross-Coupling (e.g., Suzuki-Miyaura) | Information not specified in search results. | The catalyst is applicable, but specific base choices for these reactions with this compound were not detailed in the searched literature [4] [3]. |
Here are step-by-step methodologies based on published work.
Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols (Adapted from Szpera et al. [1] [2])
This protocol is optimized for short reaction times and excellent functional group tolerance.
Protocol 2: General C–O Cross-Coupling with Primary Alcohols (Adapted from Sigma-Aldrich Technical Documents [3])
| Question | Evidence-Based Answer | Key Supporting Data |
|---|---|---|
| Is it stable to air and moisture? | Yes, it is air-, moisture-, and thermally-stable [1] [2]. | Sold as a solid; can be weighed in air [1]. Solutions in common organic solvents demonstrate long lifespan [1] [3]. |
| What is the best way to store it? | Recommended for long-term storage: under inert gas (N₂ or Argon) at 2-8°C, protected from light [4] [5]. | Supplier specifications state: "4°C, protect from light, stored under nitrogen" [4]. |
| Can it be weighed in air? | Yes, for brief exposure. For optimal performance, especially in low-catalyst-loading reactions, minimize air exposure [1]. | Technical documents note stability allows handling in air, but best practice is to control the environment [1] [3]. |
| What solvents can be used? | Highly soluble in a wide range of common organic solvents [1] [2]. Demonstrated effective in toluene, 1,4-dioxane, and tert-amyl alcohol [6]. | Reaction optimization tables show yields in different solvents [6]. |
For critical reactions where catalyst performance is paramount, follow this workflow to ensure maximum activity.
If you encounter problems, this table can help you identify potential causes related to catalyst handling.
| Problem | Possible Cause Related to Catalyst | Solution |
|---|---|---|
| Low or No Reaction Yield | Catalyst deactivated due to prolonged exposure to air/humidity during weighing. | Use a fresh, properly stored batch. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst [1]. |
| Inconsistent Results | Improper storage leading to partial decomposition. | Verify storage conditions: under nitrogen/argon at 4°C and in the dark [4] [5]. For highly sensitive reactions, consider using pre-weighed ChemBeads formats for better accuracy [2]. |
This compound is a third-generation Buchwald precatalyst that has revolutionized cross-coupling methodology in modern organic synthesis and drug development. This advanced palladacycle complex exhibits exceptional stability toward air, moisture, and heat, making it particularly valuable for research and industrial applications where rigorous exclusion of oxygen and moisture is impractical. The catalyst features a bulky, electron-rich biaryl phosphine ligand (tBuBrettPhos) that enables the coupling of challenging substrates, including sterically hindered partners and electron-rich aryl halides that typically exhibit low reactivity with traditional catalyst systems.
The molecular structure of this compound consists of a palladium center coordinated to the tBuBrettPhos ligand, a 2'-amino-1,1'-biphenyl-2-yl group, and a methanesulfonate counterion. With a palladium content of approximately 12.5%, this precatalyst offers high turnover numbers and frequencies across diverse coupling reactions. Its excellent solubility in common organic solvents (toluene, THF, dioxane) facilitates homogeneous reaction conditions, while its rapid activation under mild conditions enables efficient formation of the active LPd(0) species in situ. These properties collectively allow researchers to achieve challenging bond formations with lower catalyst loadings (often 0.1-2.0 mol%) and shorter reaction times compared to traditional palladium sources, while maintaining precise control over the ligand-to-palladium ratio [1] [2].
This compound possesses distinct physical and chemical properties that make it particularly valuable for cross-coupling applications:
The catalyst operates through a defined activation pathway that generates the active catalytic species efficiently. The methanesulfonate group in the precatalyst enhances its versatility and accommodates extremely bulky biarylphosphine ligands. Upon exposure to mild base, the precatalyst undergoes deprotonation followed by reductive elimination, quantitatively generating the active LPd(0) species along with methanesulfonate and N-methylcarbazole as byproducts. This controlled activation pathway avoids the formation of palladium black (deactivated palladium clusters) and ensures a consistent concentration of the active catalyst throughout the reaction [1].
Based on comprehensive screening data, the following table summarizes optimal reaction conditions for various transformation types using this compound:
Table: Optimized Reaction Conditions for this compound-Catalyzed Transformations
| Reaction Type | Catalyst Loading | Temperature | Base | Solvent | Reaction Time | Key Applications |
|---|---|---|---|---|---|---|
| C–O Cross-Coupling (Fluorinated Alcohols) | 1-2 mol% | 100°C | Cs₂CO₃ or K₃PO₄ | Toluene | 0.5-2 hours | Coupling of (hetero)aryl bromides with fluorinated alcohols [5] |
| C–N Cross-Coupling | 0.5-2 mol% | 80-100°C | NaOtBu or Cs₂CO₃ | 1,4-Dioxane or Toluene | 1-12 hours | N-arylation of primary amides, amino acid esters, amidines [1] [4] |
| C–S Cross-Coupling | 1-2 mol% | 80-100°C | NaOtBu or Cs₂CO₃ | Toluene or 1,4-Dioxane | 1-4 hours | Thioetherification with thioacetates; thiomethylation of aryl halides [6] [7] |
| Suzuki-Miyaura (C–C Bond Formation) | 0.5-1.5 mol% | rt-80°C | K₃PO₄ or K₂CO₃ | THF/Toluene Mixtures | 0.5-3 hours | Coupling of unstable boronic acids with electron-rich, sterically hindered aryl chlorides [1] |
The following diagram illustrates the workflow for optimizing reaction conditions with this compound:
Q1: My reaction is proceeding slowly or not initiating. What could be the cause?
Q2: I'm observing low yields despite complete consumption of starting material. What byproducts might be forming?
Q3: The reaction works well for electron-poor aryl halides but fails with electron-rich substrates. How can I improve performance?
Table: Troubleshooting Common Experimental Problems with this compound
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|
| No Reaction | 1. Incorrect base selection 2. Insufficient catalyst loading 3. Temperature too low 4. Catalyst deactivation | 1. Switch to Cs₂CO₃ or K₃PO₄ for milder conditions or NaOtBu for more forcing conditions 2. Increase catalyst loading to 2-3 mol% 3. Raise temperature to 100°C 4. Use fresh catalyst batch | • Validate base compatibility with substrate • Confirm reaction temperature with internal thermometer • Proper catalyst storage under inert gas | | Low Yield/Conversion | 1. Substrate deactivation 2. Competitive side reactions 3. Volatile substrate loss 4. Inadequate mixing | 1. Increase catalyst loading to 2 mol% and temperature to 100°C 2. Modify substrate protecting groups 3. Use sealed reaction vessels 4. Ensure efficient stirring | • Conduct substrate scope analysis beforehand • Use sealed tube for high-temperature reactions • Confirm substrate stability under reaction conditions | | Byproduct Formation | 1. Reductive dehalogenation 2. Hydrolysis 3. Homocoupling 4. Catalyst decomposition | 1. Optimize base and reducing agent concentrations 2. Dry solvents and use molecular sieves 3. Degas solvents and maintain inert atmosphere 4. Filter reaction through celite pad | • Implement rigorous exclusion of oxygen and moisture • Use freshly distilled solvents and dried bases • Monitor reaction by TLC or LC-MS | | Incomplete Conversion | 1. Reaction time too short 2. Catalyst loading insufficient 3. Temperature too low 4. Substrate inhibition | 1. Extend reaction time to 4-12 hours 2. Increase catalyst to 2 mol% 3. Elevate temperature in 5°C increments 4. Use slow addition of one substrate | • Perform time-course study to determine optimal duration • Use higher boiling solvent if needed • Employ syringe pump for slow addition |
This procedure describes the coupling of aryl bromides with fluorinated alcohols to generate fluorinated alkyl aryl ethers, valuable motifs in medicinal chemistry for modulating lipophilicity and metabolic stability [5].
Materials:
Procedure:
Notes:
This procedure describes the N-arylation of amino acid esters with aryl triflates, achieving minimal racemization of the amino acid ester, which is crucial for synthetic and medicinal chemistry applications [4].
Materials:
Procedure:
Notes:
This procedure describes the coupling of aryl halides with thioacetates to generate thioethers, featuring mild conditions and excellent functional group tolerance [6] [7].
Materials:
Procedure:
Notes:
This compound represents a powerful and versatile tool for modern cross-coupling chemistry, particularly for challenging bond formations that require high catalyst activity and selectivity. Its exceptional stability profile allows for flexible handling, while its controlled activation pathway ensures reproducible reaction performance across diverse applications. The optimization parameters and troubleshooting guidelines presented in this technical support document provide researchers with a solid foundation for implementing this advanced catalyst in their synthetic workflows.
The tBuBrettPhos Pd G3 precatalyst enables C-N cross-coupling reactions under mild conditions that result in minimal racemization of amino acid esters [1]. Its effectiveness stems from two main factors:
The following methodology is adapted from a published procedure for the N-arylation of amino acid esters with aryl triflates [1].
Reaction Setup
Experimental Workflow
To visualize the key stages of the protocol and the point where configuration is stabilized, here is a workflow diagram:
Key Consideration The mechanistic studies from the original research indicate that any observed erosion in enantiomeric purity is due to the racemization of the amino acid ester starting material, not the product [1]. This highlights the importance of using high-quality, enantiomerically pure starting materials and ensuring that the reaction conditions are properly optimized to minimize any background racemization before the catalytic cycle begins.
Here are solutions to common problems you might encounter when aiming for high enantiopurity.
| Problem & Possible Symptoms | Root Cause | Recommended Solution |
|---|
| Low Yield & High Racemization Reaction doesn't go to completion; product is racemized. | Impure/Decomposed Catalyst | Use a fresh, high-quality batch of precatalyst. Store under inert gas at 2-8°C [2] [4]. | | Unexpectedly High Racemization Good yield but low enantiomeric excess. | Racemization of Starting Material | Ensure your amino acid ester is enantiopure. Avoid prolonged exposure of the starting material to the base/reaction conditions before coupling [1]. | | Slow or Stalled Reaction Reaction takes much longer than expected. | Sub-Optimal Catalyst Activation | Confirm reaction is set up under an inert atmosphere. Verify that the base and solvent are anhydrous. Slight heating (e.g., to 40-60°C) can be attempted [1] [3]. |
Q1: How should I store and handle this compound?
Q2: Are there alternatives to this compound?
Q3: What does 'minimal racemization' mean in this context? While the original paper does not provide a precise numerical value, it emphasizes that the conditions are specifically designed to be mild enough to prevent the loss of chiral integrity, which is a common challenge in metal-catalyzed reactions of amino acids [1]. The key finding is that the catalyst system itself does not cause product racemization.
This compound is a third-generation Buchwald precatalyst, valued for its air, moisture, and thermal stability [1]. Its key advantage is the rapid generation of the highly active LPd(0) species under mild conditions, which allows for lower catalyst loadings and shorter reaction times compared to earlier generations [1] [2]. It is particularly effective in facilitating challenging cross-coupling reactions, including the formation of C–N, C–O, and C–C bonds [1].
A prominent application is the synthesis of fluorinated alkyl aryl ethers, which are important motifs in medicinal and agrochemistry. The table below summarizes optimized conditions for this specific C–O cross-coupling reaction, which requires short reaction times and uses only a slight excess of the valuable fluorinated alcohol [3].
| Reaction Component | Optimal Condition/Reagent | Purpose & Notes |
|---|---|---|
| Precatalyst | This compound (1 mol%) | Commercially available; quantitative formation of active LPd(0) species [3]. |
| Base | Cs2CO3 | Superior results. K3PO4 is a cheaper, effective alternative for large-scale use [3]. |
| Solvent | Toluene | Higher yielding than 1,4-dioxane or tert-amyl alcohol [3]. |
| Temperature | 100 °C | Lower temps (80 °C) can be used for electron-poor substrates but may fail for electron-rich ones [3]. |
| Reaction Time | 0.5 - 2 hours | Adapted to accommodate short synthetic procedures [3]. |
Here are solutions to frequently encountered problems when using this compound, based on the literature.
Q1: What makes this compound superior to earlier generations of precatalysts? A1: G3 precatalysts offer several key improvements: they are more stable in solution, compatible with a wider range of bulky ligands (like those in the BrettPhos family), and allow for quantitative generation of the active LPd(0) species, leading to more predictable and efficient reactions [1].
Q2: Can this compound be used with highly functionalized substrates? A2: Yes, the methodology using this precatalyst demonstrates excellent functional group tolerance. Various sensitive groups, including sulfones, esters, ketones, aldehydes, and nitro groups, even those with acidic α-protons, are well-tolerated during C–O cross-couplings [3].
Q3: My substrate is a heteroaryl bromide. Is this catalyst still effective? A3: Yes, the system is effective for various heteroaryl bromides, including those from pyridine, pyrimidine, quinoline, and quinoxaline. For some of these substrates, the reaction temperature can be successfully lowered to 80°C [3].
Q4: What is the major byproduct of catalyst activation? A4: The activation of G3 precatalysts generates a carbazole byproduct [1]. While this is generally not an issue, in rare cases, it could potentially inhibit the catalysis or complicate purification. This was one reason for the development of G4 precatalysts, which produce an N-methylcarbazole derivative instead [1].
The following diagram illustrates a logical workflow for setting up and troubleshooting a C-O cross-coupling reaction with this compound, based on the information presented above.
The table below summarizes the key characteristics of the this compound precatalyst based on supplier documentation and application notes [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1536473-72-9 [1] [3] |
| Purity | 96% - 98% [1] [3] |
| Physical Form | Solid [1] [3] |
| Melting Point | 119 - 131 °C [1] [3] |
| Storage | 4°C; protect from light; stored under nitrogen [3] |
| Key Feature | Air, moisture, and thermally stable; soluble in common organic solvents [1] [2] |
The following detailed protocol is adapted from a study on the synthesis of fluorinated alkyl aryl ethers, which showcases the precatalyst's performance in a challenging C-O cross-coupling reaction [4].
Reaction Setup:
Work-up:
Critical Optimization Insights from Research: The table below compares key parameters from the optimization study, highlighting why certain conditions are superior [4].
| Parameter | Suboptimal Condition / Result | Optimized Condition / Result | Rationale & Context |
|---|---|---|---|
| Catalyst System | BrettPhos, XPhos, tBuXPhos with Pd2(dba)3 (0% yield) [4] | This compound (70% yield) [4] | The G3 precatalyst ensures quantitative formation of the highly active LPd(0) species [2]. |
| Base | Na₂CO₃ (0% yield), K₂CO₃ (8% yield) [4] | Cs₂CO₃ or K₃PO₄ (70% yield) [4] | Weaker inorganic bases like Cs₂CO₃ are effective and prevent degradation of base-sensitive substrates [4]. |
| Solvent | 1,4-dioxane (48-61% yield), tert-amyl alcohol (33% yield) [4] | Toluene (70% yield) [4] | Toluene provided the best yield for this specific transformation [4]. |
| Temperature | 80 °C (34% yield after 1h) [4] | 100 °C (70% yield after 1h) [4] | Higher temperature was crucial for sufficient reaction rate with electron-rich aryl bromides [4]. |
This diagram outlines a logical workflow for troubleshooting and optimizing a reaction based on the optimization study, helping to diagnose common issues like low yield.
What are the key advantages of using G3/G4 precatalysts over traditional catalyst systems? G3/G4 precatalysts are air, moisture, and thermally stable, ensuring quantitative and rapid formation of the active LPd(0) species. This eliminates the need for gloveboxes or handling of sensitive phosphine ligands and provides precise control over the ligand-to-palladium ratio, leading to more reproducible results [2].
My reaction with an electron-rich aryl bromide is not proceeding. What should I check? Based on the optimization study, the reaction temperature is critical [4]. Ensure you are heating to 100°C. Reactions with electron-rich substrates at 80°C may not initiate or will proceed very slowly. Also, confirm that you are using a suitable solvent like toluene and a strong enough base like Cs₂CO₃ [4].
The precatalyst is a solid. How should I handle it to ensure stability? Although the precatalyst is stable, it should be stored as recommended: at 4°C, protected from light, and ideally under an inert atmosphere such as nitrogen to maintain long-term activity [3]. Always reseal the container tightly after use.
Based on the information gathered, here is the core guidance for your support center:
The table below summarizes the key identifiers and physical properties of the two reagents for easy reference and comparison.
| Property | tBuBrettPhos Pd G3 | P2-Et Phosphazene Base |
|---|---|---|
| CAS Number | 1536473-72-9 [1] [2] | 165535-45-5 [3] [4] |
| Molecular Formula | C₄₄H₆₃NO₅PPdS [2] | C₁₂H₃₅N₇P₂ [3] [4] |
| Molecular Weight | 855.43 g/mol [2] | 339.40 g/mol [3] |
| Physical Form | Brown-green solid [2] | Information missing |
| Melting Point | 119-131 °C [2] | N/A [4] |
| Storage | 4°C, protected from light, under nitrogen [1] [2] | Classified as a dangerous good for transport [3] |
| Hazard Codes | H350i (May cause cancer by inhalation) [2] | Corrosive (C) [4] |
Based on the literature, these reagents excel in facilitating challenging cross-coupling reactions. The following table outlines their roles and effective reaction setups.
| Aspect | This compound | P2-Et Phosphazene Base |
|---|---|---|
| Primary Role | Palladium precatalyst for C–O, C–N, C–C, C–S bond formation [5] [2] | Strong, non-nucleophilic organic base for Pd-catalyzed cross-couplings [3] [6] |
| Key Benefits | Air/moisture/thermally stable; active at low loadings; works with mild bases [5] [2] | Highly soluble; enables room-temperature couplings; excellent functional group tolerance [6] |
| Typical Loadings | 1 mol% [5] | Information missing |
| Effective Base | Cs₂CO₃, K₃PO₄ [5] | Itself acts as the base [6] |
| Effective Solvent | Toluene [5] | Information missing |
| Reaction Temperature | 100°C (for demanding substrates) [5] | Room temperature [6] |
Here are solutions to some frequently encountered problems, based on the optimization data from the search results.
Issue 1: Low or No Conversion of Aryl Bromide
Issue 2: Decomposition of Base-Sensitive Substrates
Issue 3: Solubility and Homogeneity Problems
The workflow below summarizes the key steps for setting up a cross-coupling reaction using this catalyst system, based on the information obtained.
I hope this technically detailed guide provides a solid foundation for your troubleshooting system. The information is synthesized from published literature and chemical databases, which should be reliable for research purposes.
The table below summarizes the key storage parameters for tBuBrettPhos Pd G3 based on manufacturer specifications.
| Parameter | Specification | Source |
|---|---|---|
| Temperature | 2-8°C (under inert gas) [1]; 4°C (protect from light, under nitrogen) [2] | |
| Atmosphere | Under inert gas (nitrogen or Argon) [1]; Stored under nitrogen [2] | |
| Protection | Protect from light [2] | |
| Physical Form | Solid [1] [2] | |
| Melting Point | 119-131°C [1] [2] | |
| Stability | Air-, moisture-, and thermally-stable [1] |
Here are some common questions and troubleshooting tips related to the storage and use of this precatalyst.
Q1: What is the shelf life of this compound? The search results do not provide an explicit shelf life or expiration date. For specific information, you should always check the Certificate of Analysis (CoA) provided with your product batch. As a general practice, it is recommended to use the material within a reasonable period under the proper storage conditions outlined above.
Q2: Why is storage under an inert atmosphere like nitrogen so critical? Although this compound is described as air- and moisture-stable [1], storing it under an inert gas is a preventative best practice. It minimizes long-term exposure to oxygen and moisture, which can slowly deactivate the palladium center over time, leading to reduced catalytic activity.
Q3: The catalyst in my vial has changed color. Does this mean it has degraded? Not necessarily. The physical form of this compound is noted as a brown-green solid [1]. Some color variation can be normal. A more reliable indicator of performance is to run a small-scale test reaction with a known successful substrate to gauge catalytic activity.
Q4: How should I handle the precatalyst to minimize exposure?
The diagram below outlines a recommended workflow for storing and using this compound to ensure optimal performance in your reactions.
To summarize, for maintaining the efficacy of this compound:
Q1: What is tBuBrettPhos Pd G3 primarily used for?
Q2: Is the catalyst sensitive to air and moisture?
Q3: What are common impurities or side products when using this catalyst?
Q4: How should I store this compound?
Here are some common issues and steps to resolve them.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low/No Conversion | Catalyst deactivation (old or improperly stored) | Use a fresh batch of catalyst. Ensure proper storage conditions [5] [6]. |
| Incorrect base or solvent | Re-optimize reaction conditions. Cs2CO3 in toluene is effective for C–O couplings; NaOtBu in dioxane is common for C–N [2] [3]. | |
| Incomplete catalyst activation | The catalyst requires base for activation. Verify that your base is appropriate and active. | |
| Difficulty in Product Purification | Contamination from carbazole by-product | Consider switching to a tBuBrettPhos Pd G4 precatalyst if available, which produces a less problematic by-product [2]. |
| Palladium black (decomposed Pd) in reaction mixture | Employ standard Pd-scavenging techniques during workup, such as using silica gel thiol or QuadraPure resins. | |
| Residual palladium in final product | Implement the purification strategies outlined below. |
Since the catalyst itself is typically purchased, purification efforts focus on removing palladium residues and organic by-products from your desired reaction product.
A common and effective method is to perform a standard aqueous workup (e.g., extraction, washing) followed by passing the crude product through a pad of silica gel. For more stubborn palladium removal, specialized scavengers are highly recommended:
For solid products, recrystallization from a suitable solvent (e.g., EtOAc, hexanes, ethanol) can effectively exclude both the carbazole by-products and any inorganic palladium complexes, yielding a high-purity product.
Flash Column Chromatography is the most universally applied method for purifying organic reaction mixtures.
The following diagram illustrates the logical decision process for selecting a purification method.
This protocol is adapted from a published procedure for coupling (hetero)aryl bromides with trifluoroethanol, showcasing the use of this compound [3].
Reaction Setup:
Workup and Purification:
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, a key tool in modern palladium-catalyzed cross-coupling reactions for forming carbon-heteroatom and carbon-carbon bonds [1] [2].
This catalyst offers several inherent properties that are beneficial for scale-up [1] [2]:
The table below summarizes a specific, well-optimized protocol for C–O cross-coupling, which highlights critical parameters for scaling up [3].
| Parameter | Optimized Condition for C–O Coupling | Alternative/Optimization Notes |
|---|---|---|
| Catalyst Loading | 1.0 mol% | Lower loadings (e.g., 0.5 mol%) possible depending on substrate [3]. |
| Solvent | Toluene | 1,4-Dioxane resulted in lower yield (61%) [3]. |
| Base | Cs2CO3 | K3PO4 gave similar yield (70%) and may be more cost-effective for large scale [3]. |
| Reaction Temperature | 100 °C | For some substrates, 80 °C is sufficient [3]. |
| Reaction Time | 1-2 hours | Some reactions complete in 30 minutes [3]. |
Reaction Suitability: This protocol is highly effective for the coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating excellent functional group tolerance, including towards ketones, esters, aldehydes, and nitro groups [3].
Q1: How can I reduce catalyst cost at large scale?
Q2: The reaction works but my product purity is low. What could be the cause?
Q3: My electron-rich aryl bromide is not reacting well. What should I check?
The following diagram illustrates a recommended workflow for developing and troubleshooting a scaled-up reaction using this compound.
The table below summarizes the core differences based on the search results.
| Feature | tBuBrettPhos Pd G3 | BrettPhos Pd G3 |
|---|---|---|
| CAS Number | 1536473-72-9 [1] [2] | 1470372-59-8 [3] [4] |
| Ligand Structure | Di-tert-butylphosphino group [1] | Dicyclohexylphosphino group [3] [4] |
| Precatalyst Generation | Third-Generation (G3) Buchwald Precatalyst [1] [5] | Third-Generation (G3) Buchwald Precatalyst [3] [4] |
| Key Steric Property | Extremely bulky ligand [5] | Bulky, electron-rich ligand [4] |
| Stability | Air-, moisture-, and thermally-stable solid [1] | Air- and moisture-stable solid [3] |
| Handling | Can be handled on the bench without a glovebox [1] | Can be handled on the bench without a glovebox [3] |
Both precatalysts are highly versatile for forming carbon-heteroatom bonds, but they often excel in different reaction types or with different substrates.
This precatalyst, with its very bulky tBuBrettPhos ligand, is highly effective in coupling challenging substrates.
This precatalyst is a premier choice for C–N bond-forming reactions.
The following is an adapted protocol for a C–O cross-coupling, showcasing the use of This compound [6]:
Both This compound and BrettPhos Pd G3 share similar practical benefits due to their design as third-generation precatalysts [5].
Diagram of G3 Precatalyst Activation and Catalytic Cycle
The following table compares tBuBrettPhos Pd G3 with other common precatalysts across various types of coupling reactions.
| Precatalyst | Key Ligand Properties | Representative Applications & Performance Notes |
|---|
| This compound [1] [2] | Bulky, electron-rich biaryl phosphine | • C–N Coupling: Highly effective for arylation of primary amides and hindered α,α,α-trisubstituted primary amines [1]. • C–O Coupling: Excellent for coupling aryl halides with primary alcohols [1]. • Other: Hydroxylation of (hetero)aryl halides; synthesis of N-aryl carbamates and imidazopyridines [1] [3]. | | XPhos Pd G3/G4 [1] | Bulky biaryl phosphine | • Suzuki-Miyaura Coupling: Highly effective for unstable boronic acids with (hetero)aryl chlorides at low temps (rt-40°C) and short times (30 min) [1]. | | EPhos Pd G4 [1] | Biaryl phosphine | • C–N Coupling: Preferred for synthesizing functionalized 4-arylaminothiazoles and 2-aryl aminooxazoles with aryl halides [1]. | | BrettPhos Pd G3/G4 [1] | Bulky biaryl phosphine (BrettPhos family) | • C–N Coupling: Excellent for N-arylation of primary and secondary amines; allows very low catalyst loadings (down to 0.01 mol%) for 4-haloanisoles [1]. | | RockPhos Pd G3 [1] | Bulky biaryl phosphine | • C–O Coupling: Effective for C–O bond formation between aryl halides and primary aliphatic alcohols in high yield [1]. | | CX135 (Pd(tBuXPhos)G3) [4] | Bulky biaryl phosphine (tBuXPhos) | • C–N Coupling: Extremely effective for amination and amidation of various (hetero)aryl halides, including with challenging pyridine substrates [4]. |
To support the comparisons in the first table, here are specific experimental results and methodologies reported for this compound.
| Reaction Type | Specific Transformation | Reported Performance / Yield | Key Reaction Conditions |
|---|---|---|---|
| C–N Cross-Coupling [1] | Arylation of primary amides | Excellent yield with good functional group tolerance; resists competing arylation of indole and unprotected alcohol groups [1]. | Not specified in detail. |
| C–N Cross-Coupling [1] | Arylation of hindered α,α,α-trisubstituted primary amines | Effective with various (hetero)aryl chlorides and bromides [1]. | Not specified in detail. |
| C–O Cross-Coupling [1] | Coupling of aryl/heteroaryl halides with primary alcohols | Excellent choice for this transformation [1]. | Not specified in detail. |
| Hydroxylation [1] | Conversion of (hetero)aryl halides to phenols | Good to excellent yields [1]. | Uses KOH/CsOH; benzaldoxime can be used as a hydroxide surrogate [1] [3]. |
| Aminocarbonylation [1] | Reaction of (hetero)aryl bromides with CO and amines | High-yield synthesis of challenging products [1]. | Low-temperature reaction with only slight excess of CO feedstock [1]. |
For researchers, implementing a high-throughput experimentation (HTE) protocol is an efficient way to screen and optimize reactions using these precatalysts. The workflow below outlines the key steps.
The methodology involves [5]:
This compound is a third-generation Buchwald palladacycle precatalyst. It is part of a class of catalysts designed to be air-, moisture-, and thermally-stable, facilitating easier handling and storage [1] [2].
This precatalyst rapidly generates the active LPd(0) species under mild reaction conditions, which allows for lower catalyst loadings and shorter reaction times compared to earlier catalyst generations [1] [3]. It is particularly effective with bulky, electron-rich biaryl phosphine ligands, making it a versatile tool for forming C-N, C-O, and other bonds [1] [2].
The following tables summarize experimental data comparing the performance of this compound against other catalytic systems in specific cross-coupling reactions.
Table 1: Performance in C–O Cross-Coupling with Trifluoroethanol [4]
This table compares the yield of a model reaction between a specific aryl bromide and trifluoroethanol under different catalytic systems. The reaction conditions were: 1 mol % Pd source, Cs₂CO₃ base, toluene solvent, 100 °C, 1-hour reaction time.
| Catalyst System | Ligand | Reported Yield |
|---|---|---|
| This compound | tBuBrettPhos | 70% |
| Pd₂(dba)₃ + Ligand | tBuBrettPhos | 51% |
| Pd₂(dba)₃ + Ligand | BrettPhos | 0% |
| Pd₂(dba)₃ + Ligand | XPhos | 0% |
| Pd₂(dba)₃ + Ligand | tBuXPhos | 0% |
Table 2: Performance Across Various Reaction Types [1]
This table outlines the broad utility of this compound in different cross-coupling transformations.
| Reaction Type | Key Application | Reported Outcome |
|---|---|---|
| C–N Coupling | Arylation of primary amides [1] [2] | Efficient with high functional group tolerance. |
| C–O Coupling | Coupling of aryl halides with primary alcohols [1] | High to excellent yields. |
| Other Couplings | Synthesis of N-aryl carbamates, unsymmetrical ureas [2] | Effective catalyst. |
Here are the detailed methodologies for the key experiments cited in the performance tables.
1. Protocol for C–O Cross-Coupling (from Table 1) [4] This protocol is for the coupling of (hetero)aryl bromides with fluorinated alcohols.
2. General Protocol for C–N Cross-Coupling (Buchwald-Hartwig Amination) [1] [2] this compound is highly effective for coupling aryl halides with amines.
The diagram below illustrates the activation pathway of G3 precatalysts and a general workflow for a cross-coupling reaction.
For researchers and development professionals, the data indicates:
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, recognized for its air, moisture, and thermal stability [1] [2] [3]. A key study demonstrates its efficacy in the synthesis of fluorinated alkyl aryl ethers, where it outperformed several alternative catalysts [4] [5].
The table below summarizes its advantages in a specific C-O cross-coupling reaction as established in the literature.
| Feature | Performance of this compound |
|---|---|
| Key Reaction | C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols [4] [5] |
| Reaction Time | Short (0.5 to 2 hours) [5] |
| Functional Group Tolerance | Excellent [4] [5] |
| Key Advantage vs. Other Catalysts | Successful coupling where catalysts like BrettPhos, XPhos, and tBuXPhos failed (0% yield) [5] |
| Optimal Base | Cs2CO3 (superior to Na2CO3, K2CO3, NaOtBu) [5] |
| Optimal Solvent | Toluene (superior to 1,4-dioxane and tert-amyl alcohol) [5] |
The protocol using this compound has been experimentally validated to tolerate a wide range of functional groups on aryl bromides, including those with acidic protons [5]. The following table catalogs the functional groups demonstrated to be compatible with this reaction.
| Compatible Functional Group | Example Substrate (from study) | Reported Outcome |
|---|---|---|
| Ketone | 1-(4-bromophenyl)ethan-1-one (1a) | Coupled product formed in 70% yield (optimized conditions) [5]. |
| Morpholinyl | 1-(4-bromophenyl)morpholine (1c) | High yielding coupling [5]. |
| Methoxy | 1-bromo-4-methoxybenzene (1d) | High yielding coupling [5]. |
| Sulfone | (4-bromophenyl)(phenyl)methanone (1h) | Excellent yield [5]. |
| Ester | Ethyl 4-bromobenzoate (1i) | Excellent yield [5]. |
| Aldehyde | 4-bromobenzaldehyde (1j) | Excellent yield [5]. |
| Nitro | 1-bromo-4-nitrobenzene (1k) | Excellent yield [5]. |
| Heteroaryl Bromides | Pyridine, pyrimidine, quinoline, quinoxaline derivatives (e.g., 1n-1r) | Effective coupling, with some substrates reacting at 80°C [5]. |
To achieve the broad functional group tolerance described, the following optimized protocol from the study should be followed [5].
The diagram below outlines the general experimental workflow for this catalytic system.
The superior performance of this compound is clear when compared to other catalytic systems for the same transformation, as shown in the study's optimization data [5].
| Catalyst / Ligand System | Key Outcome in C-O Coupling | Implied Limitation |
|---|---|---|
| This compound | 70% yield of coupled product with substrate 1a [5]. | |
| BrettPhos + Pd2(dba)3 | 0% yield [5]. | Requires in-situ formation of active species; less effective. |
| XPhos + Pd2(dba)3 | 0% yield [5]. | Not suitable for this challenging coupling. |
| tBuXPhos + Pd2(dba)3 | 0% yield [5]. | Not suitable for this challenging coupling. |
| tBuBrettPhos + Pd2(dba)3 | 51% yield [5]. | In-situ system is less efficient than the preformed G3 precatalyst. |
The This compound precatalyst belongs to the third generation of Buchwald palladacycles. Its key structural feature is the tBuBrettPhos ligand, a bulky, electron-rich monophosphine designed to facilitate challenging cross-coupling reactions [1] [2].
The diagram below illustrates the structural logic of the tBuBrettPhos ligand and its functional impact:
The true measure of a catalyst's utility is its performance against alternatives in specific reactions. The table below summarizes experimental data comparing This compound with other catalytic systems.
Table 1: Performance Comparison in C–O Cross-Coupling of an Aryl Bromide with Trifluoroethanol [4]
| Catalyst / Ligand System | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| This compound | Cs₂CO₃ | Toluene | 1 hour | 70 |
| tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 1 hour | 51 |
| BrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 1 hour | 0 |
| XPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 1 hour | 0 |
| tBuXPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 1 hour | 0 |
| This compound | NaOt-Bu | 1,4-Dioxane | 16 hours | 48 |
This data highlights several key advantages of the This compound system:
This compound is a versatile catalyst for forging various carbon-heteroatom bonds. Its robustness allows for low catalyst loadings and excellent functional group tolerance [5] [1].
Table 2: Summary of Key Applications for this compound
| Application | Key Feature | Example Substrates / Notes |
|---|---|---|
| C–O Cross-Coupling | Coupling of (hetero)aryl halides with fluorinated alcohols [4]. | Aryl bromides, chlorides; Electron-rich and -poor arenes; Heterocycles like pyridines, quinolines. |
| C–N Cross-Coupling | Arylation of primary amides with high selectivity and minimal racemization of amino acid esters [5] [1]. | Aryl chlorides, bromides, triflates; Challenging primary amides. |
| Hydroxylation | Conversion of (hetero)aryl halides to phenols using a hydroxide surrogate [5] [1]. | Benzaldoxime can be used as a safe hydroxide alternative. |
The following is a representative procedure for the coupling of aryl bromides with fluorinated alcohols, adapted from the research literature [4]:
The table below summarizes the performance of tBuBrettPhos Pd G3 across various cross-coupling reactions, allowing for comparison with other common catalysts.
| Reaction Type | Key Reaction / Substrate | Performance (Yield) | Comparison with Other Catalysts / Conditions |
|---|
| C–O Cross-Coupling [1] | (Hetero)aryl bromides + Fluorinated alcohols | Up to 89% isolated yield (e.g., product 2c); Excellent yields for electron-rich, electron-poor, and heteroaryl bromides [1]. | • This compound: 70% yield (1h, 100°C, Cs₂CO₃, Toluene). • tBuBrettPhos + Pd₂(dba)₃: 51% yield. • BrettPhos/XPhos/tBuXPhos + Pd₂(dba)₃: 0% yield [1]. | | C–N Cross-Coupling [2] [3] [4] | Arylation of primary amides; N-arylation of amino acid esters | High yield with excellent functional group tolerance; minimal racemization for amino acid esters [3] [4]. | A preferred catalyst for challenging substrates like highly hindered α,α,α-trisubstituted primary amines [2]. | | C–C Cross-Coupling [2] | Suzuki-Miyaura coupling of unstable boronic acids | Operates under mild conditions (rt to 40°C) with short reaction times (30 min) and high yields [2]. | Part of the G3/G4 catalyst family known for rapid activation and high activity, enabling these efficient couplings [2]. | | Hydroxylation [3] | Conversion of aryl halides to phenols | Effective using hydroxide surrogates like benzaldoxime [3] [4]. | Showcases versatility beyond common C-C and C-N bond formations [3]. |
Here are the methodologies for key catalytic applications to assist in replicating and validating the catalyst's performance.
This protocol is adapted for short reaction times, making it suitable for working with short-lived isotopes like ¹⁸F.
This outlines a common method for N-arylation, a key application for this precatalyst.
This compound is a third-generation (G3) Buchwald precatalyst. These catalysts are air-, moisture-, and thermally-stable Pd(II) complexes that allow for easy handling and storage. Their key advantage is the rapid, quantitative generation of the active LPd(0) species in the reaction pot upon exposure to mild base [2] [5].
The following diagram illustrates the general activation and catalytic cycle for these reactions.
The search results provide specific experimental data for tBuBrettPhos Pd G3, demonstrating its performance in the synthesis of fluorinated alkyl aryl ethers [1].
The procedure below is adapted from a published study on coupling (hetero)aryl bromides with fluorinated alcohols [1].
Under these conditions, the reaction demonstrated excellent functional group tolerance, accommodating electron-rich and electron-poor (hetero)arenes, as well as sensitive groups like sulfones, esters, ketones, aldehydes, and nitro groups [1]. The following diagram outlines the general catalytic cycle for this C–O cross-coupling reaction.
The table below summarizes the yield of coupled products from various (hetero)aryl bromides with 2,2,2-trifluoroethanol, as reported in the study [1].
| Aryl Bromide Substrate | Product Structure | Yield (%) |
|---|---|---|
| 4-Bromobenzophenone | ![]() |
70 |
| 1-Bromo-4-morpholinobenzene | ![]() |
89 (isolated) |
| Methyl 4-bromobenzoate | ![]() |
93 |
| 4-Bromobenzonitrile | ![]() |
92 |
| 6-Bromoquinoline | ![]() |
90 |
Your choice between these two catalysts should be guided by the specific challenge of your reaction.
This compound if: You are working on C–O cross-coupling involving fluorinated alcohols or need to couple a broad range of (hetero)aryl bromides, including those with sensitive functional groups [1]. It is also recommended for the hydroxylation of aryl halides to form phenols [2].RockPhos Pd G3 if: Your primary goal is the arylation of aliphatic alcohols, particularly challenging secondary or primary alcohols, to form diaryl ethers under mild conditions [3] [4] [5].The workflow below can help guide your decision-making process for selecting the appropriate catalyst.
| Feature | tBuBrettPhos Pd G3 | XPhos Pd G3 |
|---|---|---|
| CAS Number | 1536473-72-9 [1] [2] | 1445085-55-1 [3] [4] |
| Key Structural Feature | Bulky di-tert-butylphosphino group [1] | Dicyclohexylphosphino group [3] |
| General Stability | Air-, moisture-, and thermally-stable [1] | Air-, moisture-, and thermally-stable [3] |
| Key Reaction Types | C–N, C–O, C–F bond formation [5] [6] | Suzuki-Miyaura, Negishi couplings [5] [4] |
| Performance in C–N Coupling | Highly effective for bulky substrates (e.g., primary amides, α,α,α-trisubstituted primary amines) [5] | Effective for amination, particularly with heteroaryl halides [4] |
| Performance in C–O Coupling | Excellent for challenging couplings (e.g., with fluorinated alcohols) [6] | Used in C–O coupling of primary aliphatic alcohols [5] |
| Performance in Suzuki Coupling | Not a primary application | Excellent for unstable boronic acids with (hetero)aryl chlorides at low temps [5] [4] |
| Representative Experimental Data | Coupling of fluorinated alcohols: 70% yield (1h, 100°C) [6] | Synthesis of 1,2,4-oxadiazoles: Up to 81% yield [7] |
Here are the specific methodologies from research publications that generated the performance data summarized above.
This protocol is optimized for coupling (hetero)aryl bromides with fluorinated alcohols, a challenging transformation.
This method efficiently synthesizes 1,2,4-oxadiazole derivatives, important scaffolds in pharmaceuticals and materials science.
The choice between these two powerful precatalysts depends heavily on your specific reaction goals. The following diagram outlines a logical decision-making process to guide your selection.
tBuBrettPhos Pd G3 is a highly versatile palladium precatalyst designed for challenging cross-coupling reactions, especially with sterically hindered substrates and electron-rich (hetero)aryl halides [1] [2].
The table below summarizes its efficiency in C–O cross-coupling from a key study. Yields were determined by 19F qNMR, and the general protocol used 1 mol % of precatalyst, Cs₂CO₃ base, and toluene solvent at 100°C [3].
| (Hetero)Aryl Bromide Substrate | Product | Reaction Time (h) | Yield (%) | Key Performance Note |
|---|---|---|---|---|
| Electron-rich aryl bromide with morpholinyl group [3] | 2c | 2 | 89% (isolated) | High yield with a sterically hindered amine group. |
| Electron-rich aryl bromide with methoxy group [3] | 2d | 2 | 86% (NMR) | Effective with electron-donating groups. |
| 1,4-Dibromobenzene [3] | 2f | 2 | 85% (NMR) | Successful double C–O coupling in a single step. |
| Electron-deficient aryl bromide with ketone [3] | 2a | 1 | 70% (NMR) | Tolerates acidic α-protons. |
| Heteroaryl bromide (Quinoline) [3] | 2q | 0.5 | 95% (NMR) | Short reaction time and excellent yield with a heterocycle. |
| Heteroaryl bromide (Quinoxaline) [3] | 2r | 0.5 | 94% (NMR) | High reactivity with nitrogen-containing heteroarenes. |
This compound precatalyst (1 mol %).The search results allow for a direct comparison with AdCyBrettPhos Pd G3 for the specific reaction of C–O coupling with fluorinated alcohols. The key difference lies in their optimal performance areas, dictated by their ligand structures [3] [1].
| Feature | This compound | AdCyBrettPhos Pd G3 |
|---|---|---|
| Ligand Steric Profile | Bulky tert-butyl and isopropyl groups [2] | Bulky adamantyl and cyclohexyl groups [3] |
| Optimal Alcohol Type | Standard fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) [3] | Reduced nucleophilicity alcohols (e.g., 2,2,3,3,3-pentafluoropropanol) [3] |
| Reported Performance | Superior yields with TFE, Cs₂CO₃, in toluene [3] | Superior yields with PFP, NaOt-Bu, in dioxane [3] |
The following diagram illustrates the general catalytic cycle for the Pd-catalyzed C–O cross-coupling, highlighting the crucial role of the tBuBrettPhos ligand. Its bulky structure promotes the oxidative addition and reductive elimination steps, which is particularly beneficial for hindered substrates.
This compound is highly effective for a broad range of substrates, including electron-rich, electron-deficient, and heteroaryl bromides, achieving high yields in short reaction times [3].This compound and AdCyBrettPhos Pd G3 should be guided by the specific alcohol coupling partner. This compound is generally preferred for standard fluorinated alcohols like trifluoroethanol [3].
The table below summarizes the key improvements across the four generations of Buchwald precatalysts, which provide context for the advantages of the third-generation (G3) complexes like tBuBrettPhos Pd G3 [1].
| Generation | Key Features | Main Advantages | Limitations / Shortcomings of Previous Gens |
|---|---|---|---|
| First Gen (G1) | Requires base for deprotonation to generate active Pd(0) [1]. | Enabled generation of highly active LPd(0) at low temperatures (as low as -40 °C) [1]. | Limited synthetic and application scope [1]. |
| Second Gen (G2) | Biphenyl ligand core replaces the phenethylamine scaffold of G1 [1]. | Active Pd species can be generated at room temperature with weak bases; effective for various Suzuki-Miyaura coupling substrates [1]. | Limited ligand scope, particularly for very bulky ligands [1]. |
| Third Gen (G3) | Non-coordinating mesylate anion replaces chloride; based on an N-aryl-2-aminobiphenyl palladacycle [1]. | Air/moisture/thermally stable; quantitative formation of active LPd(0); compatible with bulky ligands (BrettPhos, t-Bu type); long solution lifetime [1]. | The 2-aminobiphenyl byproduct (carbazole) can inhibit catalysis in rare cases and complicate purification [1]. |
| Fourth Gen (G4) | Methylation of the 2-aminobiphenyl amine in the G3 scaffold [1]. | Maintains excellent activity; generates less intrusive N-methylcarbazole byproduct; improved solubility [1]. | --- |
This compound is a specific precatalyst that incorporates the G3 palladacycle core with the bulky, electron-rich tBuBrettPhos ligand. Its main advantages stem from this combination [2] [1] [3].
The following diagram illustrates the efficient activation pathway of G3 precatalysts like this compound, leading to the active catalytic species.
The advantages of this compound are demonstrated in various cross-coupling reactions. The table below summarizes its performance in forming different bond types.
| Reaction Type | Key Application Example | Reported Performance / Yield | Key Advantage Demonstrated |
|---|---|---|---|
| C–O Coupling | Cross-coupling of (hetero)aryl bromides with fluorinated alcohols [4]. | Up to 99% yield in 2 hours for electron-rich aryl bromides [4]. | Excellent functional group tolerance; effective with electron-rich and -poor arenes; short reaction time [4]. |
| C–N Coupling (Buchwald-Hartwig Amination) | N-arylation of primary amides [1] [3]. | High yields with good functional group tolerance; resists arylation of indoles and unprotected alcohols [1]. | High selectivity and ability to couple sterically hindered substrates [1]. |
| C–N Coupling | N-arylation of amino acid esters with aryl triflates [2] [3]. | High yield with minimal racemization of the amino acid ester [2] [3]. | Effective under mild reaction conditions, crucial for stereosensitive synthesis [2]. |
| C–O Coupling / Hydroxylation | Conversion of aryl halides to phenols [2] [3]. | Good to excellent yields [2] [3]. | Use of benzaldoxime as a safer hydroxide surrogate [2]. |
This protocol for synthesizing fluorinated alkyl aryl ethers, adapted from a published study, showcases the catalyst's efficiency [4].
Note on Base and Solvent: While Cs₂CO₃ was optimal in the study, K₃PO₄ gave comparable yield (70%) and may be more cost-effective for large-scale use. Toluene provided a higher yield than 1,4-dioxane or tert-amyl alcohol [4].
The workflow for this protocol is summarized in the following diagram:
The main improvement in G4 precatalysts is the methylation of the 2-aminobiphenyl amine. Upon activation, this generates N-methylcarbazole instead of carbazole as a byproduct [1]. This is particularly beneficial because:
G4 precatalysts maintain the excellent catalytic activity and stability of the G3 generation while offering these practical benefits [1].
For researchers and scientists in drug development, This compound represents a significant advancement in cross-coupling catalysis. Its robust stability, efficient activation, and compatibility with bulky ligands make it a superior choice for challenging reactions like the C–O and C–N couplings detailed above, often enabling shorter, more efficient, and higher-yielding synthetic routes.
The table below summarizes key experimental data that highlights the performance difference between tBuBrettPhos Pd G3 and a more specialized alternative [1].
| Aryl Bromide Substrate | Fluorinated Alcohol | Precatalyst | Key Reaction Conditions | Product Yield |
|---|---|---|---|---|
| Electron-rich aryl bromide (1d) [1] | 2,2,2-trifluoroethanol | This compound | 1 mol %, Cs₂CO₃, toluene, 100°C, 2 h | ~90% (2c) |
| Electron-rich aryl bromide (1d) [1] | 2,2,2-trifluoroethanol | AdCyBrettPhos Pd G3 | 1 mol %, NaOtBu, 1,4-dioxane, 80°C, 16 h | 69% (NMR yield) |
| Electron-rich aryl bromide (1b(Cl)) [1] | 2,2,2-trifluoroethanol | This compound | 1 mol %, Cs₂CO₃, toluene, 100°C, 2 h | Trace amounts |
The experimental protocol for the direct comparison was as follows [1]:
The data suggests specific scenarios where this compound may not be the optimal choice.
The following diagram illustrates a general decision-making process for evaluating the suitability of this compound, based on the analyzed case study.
To make an informed catalyst selection for your specific application:
The following table synthesizes the available information on the stability and properties of different precatalyst generations, with tBuBrettPhos Pd G3 as a benchmark.
| Precatalyst Generation | Reported Thermal & Stability Properties | Key Improvements & Features | Typical Reaction Tolerance |
|---|---|---|---|
| This compound (3rd Gen) [1] [2] [3] | Air-, moisture-, and thermally-stable [1] [3]. Melting point: 119-131 °C [2] [3]. | Rapid activation under mild conditions; allows for lower catalyst loading and shorter reaction times; accommodates very bulky ligands [1] [4]. | Suitable for a wide range of temperatures, from room temperature to over 100°C, as demonstrated in various cross-coupling reactions [5]. |
| G4 (4th Gen) [1] | Maintains excellent stability profile of G3. | Improved solubility; generates less intrusive N-methylcarbazole by-product. | Maintains high catalytic activity across a broad temperature range. |
| G1 & G2 (Early Gens) [1] | Information limited; stability and synthetic utility were more limited compared to later generations. | G1: Required only a base for deprotonation. G2: Enabled active Pd species generation at room temperature. | G2 was suitable for Suzuki-Miyaura couplings, but scope was limited. |
The thermal stability of this compound is not just a claimed property but is demonstrated in practical experimental conditions.
The stability of this compound translates into direct practical benefits for laboratory work. The diagram below illustrates its journey from a stable complex to an active catalyst.
Despite its air stability, it is recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C and protect it from light to ensure long-term potency [2] [6].
This compound stands out for its robust thermal stability, enabling practical application across a wide temperature range. This makes it an excellent choice for demanding cross-coupling reactions.
The following detailed methodology is adapted from the study on synthesizing fluorinated alkyl aryl ethers, which demonstrated high efficacy with electron-deficient aryl bromides [1].
Reaction Setup: Conduct reactions in a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Typical Procedure:
Key Note on Base: While Cs₂CO₃ was optimal for the studied transformation, K₃PO₄ showed comparable results for some substrates and may be a more cost-effective alternative for scale-up [1].
The superior performance of this precatalyst stems from the properties of the active catalytic species it forms in situ and its advanced design [2].
This compound often outperforms other catalysts, especially in challenging reactions.
| Catalyst System | Key Characteristics | Suitability for Electron-Deficient Substrates |
|---|---|---|
| This compound | Air-stable; rapid, quantitative activation; bulky, electron-rich ligand [4] [2] [5]. | Excellent. High performance in C–O, C–N, and C–C coupling with broad functional group tolerance [1] [2]. |
| tBuBrettPhos Pd G4 | Generates less intrusive N-methylcarbazole byproduct; otherwise similar performance to G3 [2]. | Excellent. Preferred for applications where the carbazole byproduct from G3 could complicate purification [2]. |
| AdBrettPhos Pd G3 | Features an adamantyl group; optimal for amination of five-membered heteroaryl halides [2]. | Specialized. Excellent for specific heterocyclic substrates, but not necessarily the first choice for general electron-deficient arenes [2]. |
| Copper Catalysts | Traditional, often lower-cost alternative for C–O coupling [1]. | Variable/Limited. May require stoichiometric metal, neat alcohols, or suffer from long reaction times and narrower scope [1]. |
| Other Ligands (XPhos, BrettPhos) | Common phosphine ligands used with Pd sources like Pd₂(dba)₃ [1]. | Poor/Inferior. In a direct comparison for C–O coupling with an unactivated substrate, XPhos, BrettPhos, and tBuXPhos all yielded 0% product, while tBuBrettPhos systems achieved success [1]. |
The experimental data strongly supports This compound as a robust and superior choice for coupling reactions involving electron-deficient substrates. Its ability to deliver high yields under mild conditions with short reaction times makes it particularly valuable for synthesizing complex molecules in medicinal and agrochemistry [1].